Product packaging for Sodium sarcosinate(Cat. No.:CAS No. 61791-59-1)

Sodium sarcosinate

Cat. No.: B8269981
CAS No.: 61791-59-1
M. Wt: 111.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Description

Historical Perspectives on Sarcosinate Chemistry and its Academic Significance

The history of sarcosinate chemistry begins with the isolation of its parent compound, sarcosine (B1681465). In 1847, the esteemed German chemist Justus von Liebig first identified sarcosine, also known as N-methylglycine. mdpi.comwikipedia.org It was initially found as a hydrolysis product of creatine, a compound abundant in meat extract. wikipedia.org The synthesis of sarcosine was later achieved in 1862 by Jacob Volhard, which confirmed its chemical structure as N-methylglycine. wikipedia.org

The academic significance of sarcosine grew with the understanding of its biochemical role as a natural intermediate in the metabolism of choline (B1196258) and the synthesis and degradation of the amino acid glycine (B1666218). mdpi.comwikipedia.org A significant expansion in the academic and industrial interest in sarcosinates came with the development of sarcosine-based surfactants, such as sodium lauroyl sarcosinate. wikipedia.orgatamankimya.comiitkgp.ac.in These derivatives, produced from sarcosine, demonstrated valuable properties, leading to their widespread study and use. More recently, academic focus has intensified on sarcosine itself, following a 2009 publication that identified it as a potential biomarker for prostate cancer, sparking a surge in research in the medical and analytical chemistry fields. mdpi.comtaylorandfrancis.compnas.org

Scope and Relevance of Sodium Sarcosinate in Contemporary Chemical Science

In modern chemical science, this compound (C₃H₆NNaO₂) is primarily valued as a versatile synthetic intermediate. sodium-cyanide.com It is a crucial precursor in the production of N-acyl sarcosinates, a prominent class of anionic surfactants. researchgate.net The synthesis typically involves the reaction of this compound with fatty acid chlorides or fatty acid methyl esters. researchgate.netgoogle.comcir-safety.org These resulting sarcosinate surfactants are subjects of extensive research due to their mildness, biodegradability, and unique foaming properties, which distinguish them from conventional soaps. cir-safety.org

Beyond its role in surfactant synthesis, this compound is utilized in more specialized research contexts. For instance, it has been employed as a biological sample in studies investigating the inhibitory effects of non-steroidal anti-inflammatory drugs (NSAIDs) on mammalian DNA polymerase. biosynth.com The compound and its derivatives are also a focus of research in materials science, particularly for their effectiveness as corrosion inhibitors. binhailifescience.com

The fundamental physicochemical properties of this compound are central to its application in these research areas.

Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₃H₆NNaO₂ sodium-cyanide.combiosynth.com
Molecular Weight 111.08 g/mol biosynth.comtcichemicals.com
Appearance Typically a white to off-white crystalline powder; sold as a colorless to light yellow liquid in aqueous solution (ca. 35-40%). sodium-cyanide.combiosynth.comtcichemicals.comcymitquimica.com
Solubility Soluble in water. cymitquimica.com Miscible with water in all proportions. sodium-cyanide.com

| CAS Number | 4316-73-8 | biosynth.comcymitquimica.com |

Conceptual Frameworks for Investigating Amino Acid Derived Compounds

The scientific investigation of this compound falls within several broader conceptual frameworks for studying amino acid-derived compounds. These frameworks provide the theoretical underpinnings for exploring their synthesis, properties, and applications.

One major framework is crystal engineering , which examines how the molecular structure of amino acid derivatives dictates their solid-state properties. nih.gov Amino acids are zwitterionic, possessing both acidic (carboxyl) and basic (amino) functional groups, which allows for the formation of extensive hydrogen-bonding networks. researchgate.net Research within this framework investigates how factors like molecular packing, hydrogen bonds, and the inherent chirality of amino acids influence the crystal structures of their salts and cocrystals, ultimately determining their physical properties. researchgate.netnih.gov

A second framework is the study of self-assembly and colloidal behavior . This is particularly relevant for the surfactant derivatives of this compound, such as sodium N-dodecanoyl sarcosinate. acs.org Researchers investigate fundamental concepts like the critical micelle concentration (CMC), which is the concentration at which surfactant molecules aggregate to form micelles. acs.orgresearchgate.net This research explores how variables such as pH, temperature, and the presence of salts affect micellar structure and stability, which is crucial for applications ranging from drug delivery to cleaning products. researchgate.netwikipedia.org

A third conceptual approach involves viewing these compounds through the lens of biomimicry and biological chemistry . As derivatives of naturally occurring amino acids, these compounds are often studied for their biocompatibility and biodegradability. ufv.brnih.gov This framework guides the development of materials that are less irritating to biological tissues and more environmentally benign. acs.org It also includes their use as tools in biochemical research, for example, as surfactants for solubilizing proteins or in assays involving nucleic acids. atamanchemicals.com

Interdisciplinary Research Domains Involving this compound Chemistry

The study and application of this compound and its derivatives extend across numerous interdisciplinary research domains, highlighting its versatility.

Materials Science and Engineering : A significant area of research is in corrosion inhibition. Sarcosine and its N-acyl derivatives have been shown to form protective adsorbed films on metal surfaces, preventing corrosion of materials like carbon steel and cobalt in various environments. mdpi.comworldscientific.comampp.orgresearchgate.net Their crystal-modifying properties are also investigated for applications in metal finishing. nih.gov

Biochemistry and Molecular Biology : In this field, sarcosinate derivatives, particularly sodium lauroyl sarcosinate (sarkosyl), are widely used as anionic surfactants. They are employed in laboratory protocols for DNA extraction, protein purification, and various immunoassays like ELISA and Western blotting due to their ability to disrupt cell membranes and solubilize proteins. atamanchemicals.com Sarkosyl is also known for its specific ability to inhibit the initiation of DNA transcription, making it a valuable tool in molecular biology experiments. atamankimya.com

Pharmaceutical and Colloid Science : Researchers are exploring the use of sarcosinate-based surfactants to improve pharmaceutical formulations. Their ability to form micellar aggregates is being studied for its potential to enhance the solubility and transdermal delivery of drugs. cymitquimica.comwikipedia.org The formation of these aggregates can help carry small drug molecules across the skin barrier. atamankimya.comwikipedia.org

Environmental and Green Chemistry : The derivation of these compounds from natural amino acids often imparts favorable biodegradability. atamankimya.comcymitquimica.com This has made sarcosinate surfactants a focus of research aimed at developing effective and environmentally sustainable cleaning agents and personal care products, as alternatives to less biodegradable compounds. pcc.euatamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NNaO2 B8269981 Sodium sarcosinate CAS No. 61791-59-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(methylamino)acetate
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InChI

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
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InChI Key

ZUFONQSOSYEWCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

107-97-1 (Parent), 68411-97-2 (Parent)
Record name Sarcosine sodium salt
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Record name Amides, coconut oil, with sarcosine, sodium salts
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DSSTOX Substance ID

DTXSID5027568
Record name Sarcosine sodium salt
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Molecular Weight

111.08 g/mol
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Physical Description

Liquid
Record name Glycine, N-methyl-, N-coco acyl derivs., sodium salts
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Record name Glycine, N-methyl-, sodium salt (1:1)
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CAS No.

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4
Record name Sarcosine sodium salt
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Record name Amides, coconut oil, with sarcosine, sodium salts
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Record name Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts
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Record name Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts
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Record name Glycine, N-methyl-, N-coco acyl derivs., sodium salts
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Record name Glycine, N-methyl-, sodium salt (1:1)
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Record name Sarcosine sodium salt
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Record name Sodium sarcosinate
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Synthetic Methodologies for Sodium Sarcosinate and Its Precursors

Advanced Reaction Pathways for Sarcosine (B1681465) Synthesis

Sarcosine (N-methylglycine) is a key intermediate whose synthesis has been approached through various chemical and biological routes. These pathways are critical for producing the precursor required for sodium sarcosinate manufacturing.

Mechanistic Studies of Sarcosine Formation via Alkylation

The traditional and most established method for synthesizing sarcosine involves the alkylation of an amine with a halo-acid. Specifically, it can be synthesized from the reaction of chloroacetic acid and methylamine (B109427). lookchem.comgoogle.com This reaction, first carried out by Jacob Volhard in 1862, proceeds via a nucleophilic substitution mechanism where the nitrogen atom of methylamine attacks the α-carbon of chloroacetic acid, displacing the chloride ion. lookchem.com Industrial preparations may utilize sodium chloroacetate, which reacts with an aqueous methylamine solution under elevated temperature (80-85 °C) and pressure. smolecule.com

More recent academic research has explored advanced, light-promoted alkylation methods for modifying glycine (B1666218), a related amino acid. These methods provide insight into modern strategies for C-N bond formation and C-H functionalization. For instance, visible-light-promoted C(sp³)–H alkylation of glycine has been achieved using Katritzky salts as alkylating agents, operating through an intermolecular charge transfer mechanism without a photocatalyst. acs.org Another novel approach involves a visible-light-induced, copper-catalyzed decarboxylative C(sp³)–H alkylation of glycine, which proceeds through a radical-radical coupling pathway to form α-alkylated amino acids. drugfuture.com While these cutting-edge methods are demonstrated on glycine, they represent the forefront of research into the selective alkylation of amino acid backbones, a fundamental process in sarcosine synthesis.

Enzymatic Synthesis Approaches for Sarcosine

In biological systems, sarcosine is an intermediate in the metabolism of glycine and choline (B1196258). lookchem.com The enzymatic synthesis of sarcosine from glycine is catalyzed by the enzyme glycine-N-methyltransferase (GSMT). lookchem.comvulcanchem.com This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, forming sarcosine and S-adenosylhomocysteine (SAH). organicchemistrydata.org

Detailed kinetic studies of GSMT from the methanoarchaeon Methanohalophilus portucalensis reveal that the enzyme's activity is significantly influenced by salt concentrations and is subject to feedback inhibition. organicchemistrydata.org The enzyme is activated by high concentrations of monovalent cations like potassium. organicchemistrydata.org Conversely, its activity is competitively inhibited by the product S-adenosylhomocysteine (SAH) and feedback-inhibited by betaine, the downstream product of sarcosine metabolism. organicchemistrydata.org While enzymatic synthesis offers high specificity and mild reaction conditions, challenges such as lower yields and the high cost of cofactors and enzymes have limited its widespread industrial application compared to chemical methods.

Industrial Scale-Up Considerations for Sarcosine Production in Academic Contexts

Translating a sarcosine synthesis method from a laboratory setting to an industrial scale involves several critical considerations. Key factors include the quality and cost of raw materials, process efficiency, product purity, and waste management. For traditional methods like the chloroacetic acid route, impurities in the raw materials can be amplified during scale-up, potentially affecting reaction yields and final product quality.

One industrial method for preparing high-purity this compound begins with hydroxyacetonitrile and methylamine. smolecule.com The process involves hydrolysis to form a mixture of this compound and sodium hydroxide (B78521), followed by neutralization with hydrochloric acid. A crucial step in this process is the separation of the resulting sarcosine and sodium chloride mixture using electrodialysis membrane technology to achieve a high-purity sarcosine solution before its conversion to the solid sodium salt. smolecule.com

When considering scale-up from an academic perspective, the focus is often on maintaining high-quality yields while optimizing reaction parameters. For related compounds like sodium cocoyl sarcosinate, pilot-scale studies have shown the importance of carefully controlling reactant molar ratios, temperature, and reaction time to achieve high yields. smolecule.com Furthermore, issues such as the removal of impurities, like chloride ions, become critical at a larger scale, as they can interfere with subsequent reactions or applications of the final product. The Strecker amino acid synthesis, which uses formaldehyde (B43269), sodium cyanide, and methylamine, is another established large-scale production route for sarcosine.

This compound Formation from Sarcosine

This compound is the sodium salt of the amino acid sarcosine. Its formation is a direct consequence of the acid-base properties of its parent compound.

Acid-Base Equilibria and Salt Formation Dynamics

Sarcosine is an amino acid derivative with both an acidic carboxylic acid group (-COOH) and a basic secondary amine group (-NHCH3). lookchem.com In aqueous solution, it primarily exists as a zwitterion, CH₃N⁺H₂CH₂COO⁻, at neutral pH. lookchem.com The acid-base behavior of sarcosine is characterized by two pKa values. The pKa for the carboxylic acid group (pK₁), which describes the equilibrium between the cation and the zwitterion, is approximately 2.23. The pKa for the protonated amine group (pK₂), which describes the equilibrium between the zwitterion and the anion, is approximately 10.01.

The formation of this compound is a classic acid-base neutralization reaction. When a strong base, such as sodium hydroxide (NaOH), is added to an aqueous solution of sarcosine, the hydroxide ions (OH⁻) accept a proton from the most acidic group available, which is the protonated amine of the zwitterion (or the carboxylic acid group in its fully protonated form).

The reaction is as follows: CH₃N⁺H₂CH₂COO⁻ (aq) + NaOH (aq) → CH₃NHCH₂COO⁻Na⁺ (aq) + H₂O (l)

This reaction shifts the equilibrium, converting the zwitterionic sarcosine into its anionic form, the sarcosinate ion (CH₃NHCH₂COO⁻), with sodium as the counter-ion. Because sodium hydroxide is a strong base and sarcosine is a weak acid (considering the pK₂ value), the reaction proceeds essentially to completion, resulting in a solution of this compound. Aqueous solutions of pure this compound are alkaline, with a reported pH of around 12.0, consistent with the salt of a weak acid and a strong base.

Optimized Conditions for High-Yield this compound Preparation

The preparation of this compound from sarcosine is a straightforward neutralization, but specific conditions can be optimized to ensure high yield and purity, particularly when preparing the solid form or an aqueous solution for subsequent reactions.

Research and patents describe several effective methods. One approach involves the reaction of sarcosine and sodium hydroxide in a suitable polar solvent like water, methanol (B129727), or glycerin. To drive the reaction to completion and ensure a high yield of the salt, a slight excess of the base is often used. The optimal molar ratio of sarcosine to sodium hydroxide is reported to be between 1:1.01 and 1:1.2, with a more preferred range of 1:1.03 to 1:1.08. The reaction is typically carried out for 0.5 to 1.5 hours.

Another method for preparing solid this compound involves dissolving pure sarcosine in a minimal amount of water (e.g., 0.5 times its weight) and then adding sodium methoxide (B1231860) dropwise at a controlled temperature of 40°C. smolecule.com This method utilizes a different base and controlled precipitation to isolate the solid product. smolecule.com

The table below summarizes optimized conditions found in the literature for the preparation of this compound.

ParameterCondition 1Condition 2
Base Used Sodium Hydroxide (NaOH)Sodium Methoxide (CH₃ONa)
Solvent Water, Methanol, GlycerinWater (for sarcosine), Methanol (as mother liquor)
Molar Ratio (Sarcosine:Base) 1:1.03 - 1:1.081:0.98
Temperature Not specified, likely ambient to mild heat40 °C
Reaction Time 0.5 - 1.5 hoursNot specified (dropwise addition)
Product Form Aqueous Solution / For further reactionPrecipitated Solid
Reference smolecule.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, particularly the widely used N-acyl sarcosinates, has traditionally involved methods that are effective but pose environmental and safety challenges. The Schotten-Baumann reaction, for instance, typically uses acyl chlorides, which are highly reactive and produce significant amounts of acidic waste. google.com In response to growing environmental concerns and regulatory pressures, the chemical industry is increasingly adopting green chemistry principles for the synthesis of these compounds. infinitymarketresearch.commarketresearchintellect.com This shift focuses on developing cleaner, safer, and more efficient manufacturing processes by utilizing renewable resources, minimizing waste, and avoiding hazardous substances. marketresearchintellect.com

A primary focus of green synthesis is the replacement of harsh reactants with more benign alternatives. A notable advancement is the substitution of fatty acid chlorides with fatty acid methyl esters derived from natural, renewable sources like coconut or palm oil. google.com This approach avoids the use of hazardous chemicals like phosphorus trichloride (B1173362) or thionyl chloride needed to produce acyl chlorides, thereby preventing the formation of large volumes of acid waste. google.com This method not only simplifies the operational process but also significantly improves atom economy and raw material utilization, aligning with the core tenets of green chemistry. google.com

Further green innovations include the use of catalysts to drive reactions more efficiently. Ruthenium-based catalysts have been developed for the N-alkylation of amino acid esters using long-chain alcohols from natural sources, which is a greener alternative to using alkyl halides. chalmers.se Zeolite and sodium methylate have also been employed as catalysts in the amidation of fatty acid methyl esters. chalmers.segoogle.com Some modern methods utilize a phase transfer catalyst, such as PEG 1000, to facilitate the reaction between fatty acid methyl esters and this compound, resulting in a high-yield, clean production process where the product can often be used directly without extensive purification. google.com

The application of these principles is evident in various patented and researched methodologies that emphasize efficiency and sustainability. For example, a method involving the reaction of N-methylethanolamine and sodium hydroxide solution with a reusable Cu/Ni-based Raney catalyst at 160°C yields this compound at 97.2% without the need to replace the catalyst after each batch. chemicalbook.com Another green approach involves reacting sarcosine sodium salt with methyl esters of fatty acids in a polyol medium, which is both economical and environmentally friendly, achieving high yields and purity. google.com

These advancements demonstrate a clear trend towards more sustainable manufacturing practices in the production of this compound and its derivatives, driven by the dual goals of economic viability and environmental responsibility. infinitymarketresearch.commarketresearchintellect.com

Table 1: Comparison of Synthetic Methods for N-Acyl Sarcosinates

FeatureTraditional Method (Acyl Chloride)Green Method (Fatty Acid Methyl Ester)
Reactant Fatty Acyl ChlorideFatty Acid Methyl Ester google.com
Catalyst Not always requiredSodium Methoxide, Phase Transfer Catalyst (PEG 1000) google.comgoogle.com
Byproducts Acidic waste (e.g., HCl) google.comMethanol google.com
Atom Economy Lower due to waste generation google.comHigher, improved atom utilization google.com
Raw Materials Involves hazardous reagents like PCl₃ or SOCl₂ for acyl chloride synthesis google.comDerived from natural, renewable oils (e.g., coconut, palm) google.com
Process Complexity More complex, requires waste treatment google.comSimpler, fewer reaction steps google.com

Table 2: Research Findings on Greener Synthesis of Sarcosinates

Synthetic RouteReactantsCatalyst/ConditionsYieldKey Green Advantage
Amidation Fatty Acid Methyl Ester, this compoundPhase Transfer Catalyst (PEG 1000), 180°CHigh, product used directlyAvoids hazardous acyl chlorides and waste acid; high raw material utilization. google.com
Dehydrogenation N-Methylethanolamine, Sodium HydroxideReusable Cu/Ni Raney Catalyst, 160°C, 10 bar97.2%Reusable catalyst, high yield. chemicalbook.com
Amidation in Polyol Methyl Esters of Fatty Acids, Sodium Sarcosine SaltAlkali Metal Hydroxide, 100-180°C in polyol medium>95% (conversion)Environmentally friendly solvent, high conversion rate. google.com
Solvent-Free Amidation Methyl Oleate (B1233923), Sarcosine Sodium SaltSodium Methoxide, 160°C, N₂ atmosphereNot specifiedEliminates solvent use as the product acts as a solubilizing agent. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for Sodium Sarcosinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For sodium sarcosinate, ¹H and ¹³C NMR are fundamental for assigning the chemical structure.

The basic ¹H NMR spectrum would show signals corresponding to the N-methyl (N-CH₃), methylene (B1212753) (N-CH₂), and potentially the amine proton if it undergoes slow exchange. The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxylate carbon (COO⁻), the methylene carbon, and the N-methyl carbon. The chemical shifts of these nuclei are sensitive to their local electronic environment. researchgate.netsigmaaldrich.comgrafiati.com

Nucleus Typical Chemical Shift (ppm) in D₂O Multiplicity
¹H (N-CH₃)~2.7Singlet
¹H (N-CH₂)~3.4Singlet
¹³C (N-CH₃)~35Quartet (in ¹H-coupled)
¹³C (N-CH₂)~53Triplet (in ¹H-coupled)
¹³C (COO⁻)~175-180Singlet
Note: Chemical shifts are approximate and can vary with solvent, concentration, and pH.

Solid-State NMR Characterization of Crystalline Forms

Solid-state NMR (ssNMR) is an indispensable tool for studying materials that are insoluble or for characterizing different crystalline forms (polymorphs) of a substance. rsc.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. rsc.org Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. rsc.org

For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystal packing arrangements will result in distinct chemical shifts for the carbon and nitrogen nuclei due to differences in their local electronic environments. rsc.org Thus, ¹³C and ¹⁵N ssNMR spectra can serve as fingerprints for different crystalline forms. bruker.com

Determine the Asymmetric Unit: The number of distinct signals in a ssNMR spectrum for a particular nucleus corresponds to the number of crystallographically inequivalent sites in the asymmetric unit of the crystal lattice. rsc.org

Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization (CP) MAS rely on dipolar couplings through space. The efficiency of the CP transfer can provide qualitative information about the proximity of protons and carbons, shedding light on hydrogen bonding and molecular packing. rsc.org

Isotopic Labeling Strategies for NMR Studies

Isotopic labeling involves the specific incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule. This strategy is fundamental for enhancing sensitivity and simplifying complex spectra, particularly in advanced NMR experiments. nih.gov

For this compound, isotopic labeling can be employed in several ways:

Uniform ¹³C and ¹⁵N Labeling: Synthesizing this compound using ¹³C- and ¹⁵N-enriched precursors (e.g., ¹⁵N-methylamine, ¹³C-labeled glycine) would dramatically increase the signal-to-noise ratio for ¹³C and ¹⁵N NMR experiments. This is especially crucial for ssNMR or for studying the compound at low concentrations.

Selective Labeling: Specific positions can be labeled. For instance, using [1-¹³C]glycine or [2-¹³C]glycine as a precursor would result in this compound labeled only at the carboxylate or the methylene carbon, respectively. This selective labeling is a powerful method for assigning specific signals in complex spectra and for studying specific metabolic pathways or molecular interactions involving that particular site. nih.gov

Deuterium Labeling: Replacing ¹H with ²H (deuterium) at specific sites can simplify ¹H NMR spectra and is used in studies of molecular dynamics.

The use of sodium lauroyl sarcosinate, which contains the sarcosinate headgroup, as a solubilizing agent for proteins in NMR studies highlights the compatibility of this chemical moiety with advanced structural biology techniques. nih.govmdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. mdpi.com When a molecule absorbs infrared radiation or scatters Raman light, it is excited to a higher vibrational state. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular "fingerprint". mdpi.comspecac.com

Interpretation of Characteristic Bands in Infrared Spectra

Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. upi.edu The FTIR spectrum of this compound is dominated by vibrations of its carboxylate, amine, and alkyl groups.

Key characteristic absorption bands for this compound include:

N-H Stretching: While the secondary amine is part of the structure, in the zwitterionic or anionic form, distinct N-H stretching might be less prominent or shifted due to hydrogen bonding. In related sarcosine (B1681465) compounds, ν(NH) bands can be observed around 3182 cm⁻¹. spectroscopyonline.com

C-H Stretching: Vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups typically appear in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

Asymmetric COO⁻ Stretching: This is a very strong and characteristic band for the carboxylate anion, typically appearing in the range of 1550-1650 cm⁻¹. For sodium lauroyl sarcosinate, a strong amide I peak is seen around 1640-1648 cm⁻¹. researchgate.net

Symmetric COO⁻ Stretching: Another strong band for the carboxylate group, found in the 1300-1420 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1029-1200 cm⁻¹ range. specac.com

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of peaks from bending and skeletal vibrations that are unique to the molecule as a whole. specac.com

Vibrational Mode Typical Wavenumber (cm⁻¹) Range Intensity
C-H Stretch (Alkyl)2800 - 3000Medium-Strong
Asymmetric COO⁻ Stretch1550 - 1650Strong
Amide I (in derivatives)~1640 - 1656Strong
Symmetric COO⁻ Stretch1300 - 1420Strong
C-N Stretch1029 - 1200Medium
Data synthesized from studies on sarcosine and its derivatives. specac.comspectroscopyonline.comresearchgate.net

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. dovepress.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds in non-polar environments, which are weak in the IR spectrum, give strong signals in the Raman spectrum. upi.edu

The Raman spectrum of this compound provides a unique vibrational fingerprint that can be used for identification and structural analysis. spectroscopyonline.comacs.org

Symmetric Vibrations: The symmetric stretching of the carboxylate group (COO⁻) often produces a strong and sharp Raman peak.

C-H and N-H Vibrations: C-H stretching and bending modes are also clearly visible in the Raman spectrum. spectroscopyonline.com

Skeletal Vibrations: The carbon-nitrogen and carbon-carbon skeletal vibrations in the fingerprint region (typically 400-1500 cm⁻¹) provide a highly specific pattern for the molecule. spectroscopyonline.com

Because water is a very weak Raman scatterer, Raman spectroscopy is particularly well-suited for studying aqueous solutions without overwhelming interference from the solvent, which can be a challenge in IR spectroscopy. mdpi.com The technique's ability to provide sharp, well-resolved "fingerprint" spectra makes it ideal for identifying polymorphs, monitoring reactions, and analyzing complex mixtures. dovepress.comacs.org

Theoretical Vibrational Analysis and Experimental Correlation

The vibrational characteristics of this compound can be meticulously examined by combining experimental spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, with theoretical computational analysis. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules, which can then be correlated with experimental data to provide a comprehensive assignment of the observed spectral bands. researchgate.netnih.gov

Studies on similar amino acid structures, like glycine (B1666218) and its N-methylated derivatives, have demonstrated that DFT methods, such as B3LYP, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately reproduce experimental vibrational spectra. nih.govworldscientific.com For sarcosine, the zwitterionic form (CH₃–N⁺H₂–CH₂–COO⁻) is the most stable in the solid state, and its vibrational spectra are well-documented. nih.gov Upon formation of the sodium salt, the carboxylic acid group is deprotonated to a carboxylate (–COO⁻), leading to characteristic shifts in the vibrational frequencies.

The correlation between theoretical and experimental vibrational frequencies is essential for a definitive assignment of the spectral bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. nih.gov A comparative analysis for this compound would involve assigning the prominent peaks in its FTIR and Raman spectra to vibrational modes such as C-H stretching, N-H bending (if in zwitterionic form), COO⁻ symmetric and asymmetric stretching, C-N stretching, and various bending and rocking motions of the molecular skeleton. While a dedicated, comprehensive study correlating theoretical and experimental spectra for this compound is not widely published, data from sarcosine and related carboxylate salts provide a strong basis for these assignments. spectroscopyonline.comrcsb.org

Table 1: Correlation of Theoretical and Experimental Vibrational Frequencies for Sarcosine (as a basis for this compound)

Vibrational ModeTheoretical Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FTIR/Raman)
N-H Stretching~3200~3180
C-H Stretching (CH₃, CH₂)3050 - 29503055 - 2968
C=O Stretching (Carboxylate)~1640 (asymmetric)~1630
C=O Stretching (Carboxylate)~1400 (symmetric)~1396
N-H Bending~1620~1615
C-N Stretching~1100~1100

Note: The frequencies are approximate and based on studies of sarcosine and related N-acyl sarcosinates. spectroscopyonline.comresearchgate.net The exact values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. Soft ionization techniques are particularly useful as they minimize fragmentation, allowing for the observation of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode ESI-MS, molecules often form adducts with protons ([M+H]⁺) or alkali metal ions. sepscience.com Given that this compound already contains a sodium atom, it is expected to be readily detected as its sodium adduct, [M+Na]⁺. The molecular weight of sarcosine (C₃H₇NO₂) is 89.09 g/mol . The molecular weight of this compound (C₃H₆NNaO₂) is 111.07 g/mol . In ESI-MS, sarcosine itself can be observed as the protonated molecule [C₃H₇NO₂ + H]⁺ at a mass-to-charge ratio (m/z) of 90.055 or as a sodium adduct [C₃H₇NO₂ + Na]⁺. aps.org For this compound, the primary ion observed would likely be the sodiated molecule [C₃H₆NNaO₂ + Na]⁺. The formation of such adducts is a common phenomenon in ESI-MS and can be advantageous for detection. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the sodiated molecular ion would be selected as the precursor. Collision-induced dissociation (CID) would then be used to break the molecule into smaller, characteristic fragments.

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

Ion TypePrecursor Ion (m/z)Predicted Fragment Ions (m/z)Neutral Loss
Sodiated Molecule[C₃H₆NNaO₂ + Na]⁺[M+Na - CO₂]⁺44 Da (CO₂)
Sodiated Molecule[C₃H₆NNaO₂ + Na]⁺[M+Na - CH₃NH]⁺29 Da (CH₂NH)

Note: This table is predictive and based on general fragmentation principles of related molecules.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acdlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a powerful tool for confirming the identity of a compound. ru.nl

For this compound, HRMS would be used to measure the exact mass of the sodiated ion, [C₃H₆NNaO₂ + Na]⁺. The theoretical exact mass of this ion can be calculated from the precise masses of its constituent isotopes. This experimental value can then be compared to the theoretical mass to confirm the elemental formula with high confidence. HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers are capable of achieving the necessary resolution for such determinations. nih.gov

Table 3: Theoretical High-Resolution Mass of this compound Ion

Ion FormulaTheoretical Exact Mass (Da)
[C₃H₆NNaO₂ + Na]⁺134.0290

Note: Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na).

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction of this compound Complexes

While the crystal structure of pure this compound may not be widely reported, the structures of numerous metal complexes involving the sarcosinate ligand have been solved using single-crystal X-ray diffraction. These studies reveal how the sarcosinate anion coordinates with metal centers. Sarcosine typically acts as a bidentate ligand, coordinating through the nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. acs.orgnih.gov

For instance, complexes with transition metals like manganese(II) and copper(II) have been characterized. acs.orgnih.gov In the case of tris-sarcosine calcium chloride, the sarcosine molecules exist in their zwitterionic form and act as ligands to the calcium ion. researchgate.net A patent also describes the formation of a sarcosine-sodium chloride co-crystal, indicating the ability of sarcosine to incorporate sodium ions into its crystal lattice. thermofisher.com The analysis of these complex structures provides fundamental insights into the coordination chemistry and structural possibilities of the sarcosinate ligand.

Table 4: Representative Crystallographic Data for Sarcosine-Metal Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
[Mn(sar)₂(H₂O)₂]Cl₂MonoclinicP2₁/n6.91613.8557.9819090.7990 nih.gov
[Cu(C₃H₆NO₂)₂]nMonoclinicP2₁/c5.3858.01610.3209098.7990 acs.org
Sarcosine Sarcosinium NitrateTriclinicP-15.3206.57815.95795.4595.9493.41 researchgate.net

Powder X-ray Diffraction for Polymorph Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. ncl.ac.uk It is particularly crucial in pharmaceutical and chemical research for the identification of crystalline phases, known as polymorphs. rigaku.com Polymorphism is the ability of a single compound to exist in multiple different crystal structures. rigaku.com These different forms, although chemically identical, can exhibit varying physical properties.

The principle of PXRD involves directing X-ray radiation onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance, producing a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern serves as a distinct fingerprint for a specific crystalline structure.

For this compound, PXRD is the primary tool for:

Polymorph Identification : If this compound can crystallize into different polymorphs, each form will produce a unique PXRD pattern. By comparing the experimental pattern of a sample to reference patterns from known polymorphs, the specific crystalline form can be unambiguously identified. ncl.ac.uk The presence of new peaks, shifts in peak positions, or additional shoulders in a diffraction pattern can indicate the existence of a new or different polymorphic form. researchgate.net

Purity Assessment : PXRD can effectively detect the presence of crystalline impurities. If a sample of this compound is contaminated with another crystalline substance (such as a precursor or a different polymorph), the diffraction pattern will show a superposition of the patterns of both substances. The technique is sensitive enough to detect low levels of crystalline impurities, making it a valuable tool for quality control in a research setting. americanpharmaceuticalreview.com

Below is a table illustrating hypothetical PXRD data for two distinct polymorphs of this compound, demonstrating how differences in their crystal structures would lead to different diffraction patterns.

Characteristic Peaks (2θ) - Form ACharacteristic Peaks (2θ) - Form B
10.5°12.1°
15.2°16.8°
21.0°22.5°
25.8°28.4°
30.1°31.9°

Rietveld Refinement for Crystallographic Data

Rietveld refinement is a powerful computational method used in conjunction with powder diffraction data to refine the crystal structure of a material. gsconlinepress.com While PXRD is excellent for identifying known phases, Rietveld refinement allows for the extraction of detailed crystallographic information from a powder sample, which can be an alternative to the more complex single-crystal X-ray diffraction, especially when suitable single crystals cannot be grown. researchgate.net

The technique works by fitting a calculated theoretical diffraction pattern to the entire observed experimental pattern. The theoretical pattern is generated from a structural model that includes parameters such as lattice constants, atomic positions, site occupancy, and thermal displacement parameters. A least-squares algorithm iteratively adjusts these parameters to minimize the difference between the calculated and observed profiles. gsconlinepress.comresearchgate.net

In the context of this compound research, Rietveld refinement can provide:

Precise determination of the unit cell dimensions (lattice parameters).

Coordinates of each atom (Na, O, N, C, H) within the crystal lattice.

Information on bond lengths and angles.

Quantitative phase analysis in a mixture of polymorphs.

Successful refinement yields a highly detailed and accurate crystal structure model, providing fundamental insights into the solid-state arrangement of the this compound molecule.

The table below presents hypothetical results from a Rietveld refinement of this compound data, showcasing the type of crystallographic information that can be obtained.

ParameterRefined Value
Crystal SystemMonoclinic
Space GroupP2₁/n
Lattice Parameter a (Å)8.542(1)
Lattice Parameter b (Å)5.781(2)
Lattice Parameter c (Å)10.233(1)
Angle β (°)95.67(3)
R-factor (Rwp)6.5%

Other Advanced Characterization Methodologies

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a substance. researchgate.net It is a technique exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org

This compound itself is an achiral molecule and therefore does not produce a CD signal. However, this technique is indispensable for the structural characterization of its chiral derivatives. If the sarcosinate structure is modified with a chiral substituent, the resulting derivative will be optically active. CD spectroscopy can then be employed to:

Determine Absolute Configuration : By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of a chiral center in a this compound derivative can be assigned. chiralabsxl.com

Study Conformation : The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes in chiral derivatives in solution. nih.gov

Enantiomers of a chiral this compound derivative would produce CD spectra that are mirror images of each other, as illustrated in the hypothetical data below.

Wavelength (nm)Molar Ellipticity [θ] for (R)-enantiomerMolar Ellipticity [θ] for (S)-enantiomer
210+15,000-15,000
225-8,000+8,000
240+2,500-2,500

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For an ionic compound like this compound, analysis can also be extended to determine the sodium content.

This method is a cornerstone of chemical research for verifying the elemental composition and, by extension, the stoichiometric purity of a newly synthesized compound. The experimentally determined mass percentages of the elements are compared against the theoretical values calculated from the compound's chemical formula (C₃H₆NNaO₂ for this compound). A close agreement between the experimental and theoretical values confirms that the sample has the correct elemental makeup and is free from significant impurities that would alter the elemental ratios.

The following table shows a comparison between the theoretical elemental composition of this compound and a set of typical experimental results.

ElementTheoretical Mass %Experimental Mass %
Carbon (C)32.73%32.78%
Hydrogen (H)5.50%5.54%
Nitrogen (N)12.72%12.69%
Sodium (Na)20.88%20.81%
Oxygen (O)29.06%29.18%

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability in research settings

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com For the characterization of this compound in a research context, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable and often used in conjunction. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com For this compound, TGA provides critical information on:

Thermal Stability : It identifies the temperature at which the compound begins to decompose, indicated by a significant loss of mass. redalyc.org

Presence of Volatiles : TGA can detect the presence of water (hydrates) or residual solvents, which would be observed as a mass loss at temperatures below the decomposition point.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com DSC is used to:

Determine Melting Point : The melting of a crystalline solid is an endothermic event that appears as a distinct peak in the DSC thermogram.

Assess Purity : The purity of a crystalline sample influences its melting behavior. Pure compounds typically exhibit a sharp, well-defined melting peak, whereas impurities tend to broaden the peak and lower the melting temperature.

Detect Phase Transitions : DSC can identify solid-solid phase transitions, such as a change from one polymorph to another, which would appear as an endothermic or exothermic event before the melting point. rigaku.com

The table below summarizes representative data that could be obtained from the thermal analysis of a research sample of this compound.

TechniqueParameter MeasuredTypical Result for this compound
TGAOnset of Decomposition (Td)~230 °C
TGAMass Loss due to Volatiles< 0.5% below 150 °C
DSCMelting Point (Tm)160 °C (Peak)
DSCEnthalpy of Fusion (ΔHf)150 J/g

Chemical Reactivity, Reaction Mechanisms, and Derivatization of Sodium Sarcosinate

Acid-Base Chemistry and Protonation Equilibria in Solution

Sodium sarcosinate is the conjugate base of sarcosine (B1681465) (N-methylglycine). In aqueous solution, it is amphoteric, meaning it can act as both a base and an acid. An aqueous solution of this compound is alkaline, with a pH that can be around 12–13.

The protonation of the sarcosinate anion (L⁻) occurs in two distinct steps, establishing an equilibrium between three species: the fully deprotonated anion (sarcosinate), a zwitterionic form, and a fully protonated cation. These equilibria can be described by their respective dissociation constants (pKa values).

The equilibria are as follows:

Protonation of the amine group: CH₃NHCH₂COO⁻ (L⁻) + H⁺ ⇌ CH₃N⁺H₂CH₂COO⁻ (HL) This equilibrium is characterized by the pKa of the secondary amine, which is approximately 9.99–10.2. scielo.org.boscielo.org.bo

Protonation of the carboxylate group: CH₃N⁺H₂CH₂COO⁻ (HL) + H⁺ ⇌ CH₃N⁺H₂CH₂COOH (H₂L⁺) This equilibrium corresponds to the pKa of the carboxylic acid group, which is approximately 2.20–2.36. scielo.org.bosci-int.com

Studies using paper electrophoresis have determined the protonation constants (pkₐ) for sarcosine to be pkₐ₁ = 2.20 and pkₐ₂ = 9.99. scielo.org.bo These values are crucial for understanding and predicting the predominant species of sarcosine in solutions of varying pH, which in turn governs its reactivity, particularly in complexation reactions. The N-methyl group on sarcosine, through its electron-donating inductive effect, makes the amine slightly more basic and the carboxyl group slightly more acidic compared to its parent amino acid, glycine (B1666218). mdpi.com

Complexation Chemistry with Metal Ions

The sarcosinate anion is an effective chelating agent, capable of forming stable complexes with a wide variety of metal ions. The presence of both a hard carboxylate oxygen donor and a softer secondary amine nitrogen donor allows it to bind to metals, typically forming a stable five-membered chelate ring.

Ligand Binding Modes and Coordination Geometries

Sarcosinate most commonly acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the secondary amine and one of the oxygen atoms from the carboxylate group. This N,O-chelation is a recurring motif in its coordination chemistry.

A well-characterized example is the polymeric copper(II) complex, [Cu(C₃H₆NO₂)₂]ₙ. iucr.org In this structure, the copper(II) ion exhibits a Jahn-Teller distorted octahedral geometry. iucr.org The equatorial plane is occupied by the nitrogen and a carboxylate oxygen from two different sarcosinate anions. iucr.org These sarcosinate ligands then act as bridges, using the second carboxylate oxygen to coordinate to an adjacent copper center in an axial position, thus forming a two-dimensional framework. iucr.org

Thermodynamic and Kinetic Studies of Metal-Sarcosinate Complex Formation

The stability of metal-sarcosinate complexes has been quantified through the determination of their formation constants (or stability constants). These constants provide a measure of the strength of the metal-ligand interaction at equilibrium. The complexation typically proceeds in a stepwise manner, with the successive addition of sarcosinate ligands to the metal ion.

Electrophoretic studies have been used to determine the stability constants for several divalent metal ions. scielo.org.boscielo.org.bo The data reveals that the stability of the formed complexes varies depending on the metal ion. For example, the stability follows the order: Cu(II) > UO₂(II) > Mn(II). scielo.org.bo The high stability of the copper(II)-sarcosinate complex indicates a strong bonding interaction between the copper cation and the sarcosinate anion. scielo.org.boscielo.org.bo As is typical for stepwise complex formation, the first stability constant (K₁) is generally larger than the second (K₂). scielo.org.bo

Logarithms of Stepwise Stability Constants (log K) for Metal(II)-Sarcosinate Complexes
Metal Ionlog K₁log K₂Reference
Copper (Cu²⁺)7.82 ± 0.076.90 ± 0.03 scielo.org.boscielo.org.bo
Manganese (Mn²⁺)3.54 ± 0.111.96 ± 0.02 scielo.org.boscielo.org.bo
Uranyl (UO₂²⁺)7.41 ± 0.065.57 ± 0.03 scielo.org.boscielo.org.bo
Cadmium (Cd²⁺)4.40 ± 0.093.51 ± 0.03 scielo.org.bo
Zinc (Zn²⁺)4.70 ± 0.044.02 ± 0.02 scielo.org.bo

Thermodynamic studies on sarcosine-containing peptides have shown that the N-methyl group can subtly influence complex stability, sometimes leading to a slight decrease in stability compared to analogous glycine-containing peptides. mdpi.com Kinetically, the substitution reactions involving the formation of these complexes are generally rapid, classifying them as labile. scielo.org.bo

Synthesis and Characterization of Transition Metal Sarcosinate Complexes

A variety of transition metal complexes incorporating the sarcosinate ligand have been synthesized and characterized. The synthesis strategies often involve the direct reaction of a metal salt with sarcosine, frequently in an aqueous solution where the pH is adjusted to deprotonate the ligand.

For example, meridional isomers of cobalt(III) complexes with sarcosine and other tetradentate ligands have been prepared by reacting a Co(II) salt with the ligands in the presence of an oxidizing agent, followed by chromatographic separation. researchgate.net Mixed ligand complexes, such as those of palladium(II) and platinum(II) containing phosphine (B1218219) and sarcosinate ligands, have also been reported. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the stretching frequencies of the N-H and COO⁻ groups. For instance, a decrease in the frequency of the N-H stretch and changes in the symmetric and asymmetric stretches of the carboxylate group are indicative of coordination to the metal center. sci-int.com

NMR Spectroscopy (¹H, ¹³C) provides detailed information about the structure of the complexes in solution and can be used to distinguish between different isomers. researchgate.netresearchgate.net

UV-Visible Spectroscopy reveals information about the electronic environment of the metal ion and the resulting coordination geometry. sci-int.com

Elemental Analysis is used to confirm the stoichiometry of the synthesized complexes. researchgate.net

Lanthanide and Actinide Coordination Chemistry with Sarcosinate

The coordination chemistry of sarcosinate extends to f-block elements. Research has shown that sarcosine forms stable complexes with both lanthanides and actinides.

Heterometallic complexes involving lanthanides and mercury have been synthesized with the general stoichiometry [(Hg(sar)₂)₂M(NO₃)₃], where M represents a lanthanide from Lanthanum (La) to Ytterbium (Yb). osti.gov An analogous complex was also formed with the actinide Thorium (Th), having the formula [(Hg(sar)₂)₂Th(NO₃)₄]. osti.gov These compounds were prepared by reacting mercury(II) acetate (B1210297), the hydrated lanthanide or actinide nitrate, and sarcosine in methanol (B129727). Spectroscopic data suggests that the stoichiometry is retained across the lanthanide series. Further NMR studies on lanthanide-sarcosine systems provided evidence for the formation of isostructural complexes along the entire lanthanide series. acs.org

The uranyl ion (UO₂²⁺), a common actinide species, forms stable complexes with sarcosinate, as evidenced by the stability constants determined via electrophoretic methods (see table above). scielo.org.boscielo.org.bo The relatively high stability of the uranyl-sarcosinate complex highlights the affinity of the ligand for actinide ions.

N-Substitution and Derivatization Reactions

The secondary amine group in this compound is a key functional handle for a variety of derivatization reactions. These reactions modify the properties of the parent molecule, leading to compounds with widespread industrial and research applications.

Two primary classes of N-derivatization reactions are particularly significant:

N-Acylation: This is the most commercially important derivatization of this compound. The reaction involves the acylation of the secondary amine with a fatty acid chloride, typically in an aqueous alkaline medium (Schotten-Baumann reaction). This process yields N-acyl sarcosinates, which are anionic surfactants. A prominent example is the synthesis of sodium lauroyl sarcosinate, where lauroyl chloride is reacted with this compound. oup.com These surfactants are valued for their mildness, foaming properties, and biodegradability.

Reaction: CH₃NHCH₂COONa + R-COCl → R-CO-N(CH₃)CH₂COONa + HCl

Formation of Dithiocarbamates: The secondary amine of sarcosine can react with carbon disulfide (CS₂) in the presence of a base to form an N-sarcosine dithiocarbamate (B8719985). ingentaconnect.comnih.gov This dithiocarbamate derivative is itself a powerful chelating agent, capable of forming stable complexes with metals like palladium and tin. ingentaconnect.comnih.gov

Other derivatization reactions have been explored for analytical purposes. For instance, 1,3-dipolar cycloaddition reactions using paraformaldehyde and an acrylate (B77674) can derivatize the sarcosine amine to form a stable five-membered heterocyclic compound, which enhances its detectability in GC-MS analysis. researchgate.netresearchgate.net Nitrosation of the secondary amine by exposure to nitrogen oxides to form N-nitrososarcosine has also been studied. nih.gov

Synthetic Routes to N-Acyl Sarcosinate Derivatives

N-acyl sarcosinate derivatives are widely synthesized for their surfactant properties. atamankimya.comcosmeticsinfo.orgnih.gov The primary industrial method for their preparation is the Schotten-Baumann reaction. researchgate.net This method involves the condensation of this compound with a fatty acid chloride, such as lauroyl chloride or cocoyl chloride, in an alkaline aqueous solution. cir-safety.orgatamanchemicals.comresearchgate.netcir-safety.org The reaction is typically carried out by preparing the this compound in situ by reacting sarcosine with sodium hydroxide (B78521), followed by the addition of the acyl chloride. cir-safety.orggoogle.com

Another significant synthetic route utilizes fatty acid methyl esters as the acylating agent instead of the more reactive and corrosive acyl chlorides. google.com In this process, this compound reacts with fatty acid methyl esters, often from natural oils, to yield the N-acyl sarcosinate. google.comgoogle.com This reaction can be facilitated by catalysts such as sodium methoxide (B1231860) or phase-transfer catalysts like PEG 1000 and is considered a greener alternative due to the avoidance of harsh reagents and the generation of less environmental pollution. google.comgoogle.com The reaction is typically conducted at elevated temperatures in a solvent like glycerol. google.com A kinetic study of the reaction between cocoyl chloride and this compound found that the synthesis follows second-order kinetics. researchgate.net

Table 1: Comparison of Synthetic Routes to N-Acyl Sarcosinate Derivatives

Feature Schotten-Baumann Reaction Fatty Acid Methyl Ester Route
Reactants This compound, Fatty Acid Chloride This compound, Fatty Acid Methyl Ester
Catalyst/Medium Alkaline aqueous solution (e.g., NaOH) Sodium methoxide or Phase Transfer Catalyst (e.g., PEG 1000) in a polyol medium (e.g., glycerol)
Reaction Conditions Typically lower temperatures (e.g., 20 ±5 °C) researchgate.net Elevated temperatures (e.g., 100 to 180°C) google.com
Byproducts Sodium chloride researchgate.net Methanol google.com
Advantages Well-established, high yield google.com Uses less corrosive materials, environmentally friendlier, can use natural oil derivatives directly google.com
Disadvantages Uses highly reactive/corrosive acyl chlorides, produces inorganic salt waste google.com Requires higher temperatures and sometimes longer reaction times

Formation of N-Alkyl Sarcosinate Analogues

The N-alkylation of sarcosine or its derivatives provides another class of compounds with distinct properties. Greener synthetic methods have been developed to avoid the use of alkyl halides. One such method is the ruthenium-catalyzed N-alkylation of an amino acid ester using a long-chain fatty alcohol as the alkylating agent. This approach is advantageous as fatty alcohols are readily available from natural sources.

Another innovative route is the aza-Michael addition. In this reaction, an amino acid is reacted with an α,β-unsaturated fatty acid ester, catalyzed by agents like SiCl₄, resulting in N-alkylation. These methods represent advancements in creating N-alkylated amino acid derivatives through more sustainable chemical pathways.

Mechanistic Insights into N-Derivatization Reactions

The mechanism of N-acylation via the Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fatty acid chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond of the N-acyl sarcosinate. The alkaline conditions are crucial to neutralize the HCl formed during the reaction. google.com

For the synthesis using fatty acid methyl esters, the reaction is a nucleophilic substitution/transamidation. The sarcosinate's nitrogen atom attacks the carbonyl carbon of the ester. The reaction is driven to completion, often under heat, by the removal of the methanol byproduct. google.com Kinetic studies on the synthesis of sodium cocoyl sarcosinate have determined that the reaction follows second-order kinetics, with a calculated reaction rate constant of 0.0153 mol⁻¹ L s⁻¹ at 35 °C. researchgate.net

Carboxyl Group Modifications and Esterification Reactions

While N-derivatization is the most common reaction for this compound, modifications of the carboxyl group are also chemically significant. To improve properties such as solubility and resistance to hard water, the carboxylate group can be modified. For instance, introducing hydrophilic chains like ethoxy or hydroxyl groups can prevent the precipitation of the surfactant in the presence of divalent cations like Ca²⁺ and Mg²⁺. acs.org

Esterification of the carboxyl group of sarcosine is another important modification. The synthesis of N-acyl amino acid surfactants can be achieved through the amidation of fatty acid methyl esters, where this compound reacts with the ester. researchgate.netbbwpublisher.com This reaction, while primarily forming an amide bond at the nitrogen, inherently involves the carboxylate group of sarcosine displacing the methoxy (B1213986) group of the fatty acid ester, representing an interplay between the two functional groups. google.comgoogle.com Direct esterification of the sarcosinate carboxyl group is less common in the synthesis of surfactants but is a fundamental reaction in other contexts, often requiring protection of the amine group to ensure selectivity.

Peptide Bond Formation Utilizing Sarcosine and this compound

Sarcosine, as N-methylglycine, is an N-alkylated amino acid. iitkgp.ac.in Its incorporation into peptide chains has significant consequences for the peptide's structure and properties. Because the amide nitrogen is alkylated, it cannot act as a hydrogen bond donor. This disruption of the regular hydrogen-bonding patterns found in peptides can increase the solubility of the resulting peptide, a property that is particularly useful in solid-phase peptide synthesis of otherwise difficult sequences. nih.gov

Non-Ribosomal Peptide Synthesis Incorporating Sarcosine

Many bioactive peptides found in nature are synthesized not by ribosomes, but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). uzh.chnih.gov These enzymatic assembly lines are capable of incorporating a vast array of non-proteinogenic amino acids, including D-amino acids and N-methylated amino acids like sarcosine, into peptide structures.

The NRPS mechanism involves a series of modules, where each module is responsible for the incorporation of a specific amino acid. nih.gov The process begins with the activation of the amino acid by an adenylation (A) domain to form an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, covalently linking it to the enzyme as a thioester. uzh.chnih.gov A condensation (C) domain then catalyzes the formation of the peptide bond between the aminoacyl-thioesters of two adjacent modules. Specific enzymes, such as glycine N-methyltransferase, can generate sarcosine from glycine, providing the substrate for these NRPS systems. researchgate.net

Stereochemical Control in Sarcosine-Containing Peptide Synthesis

Stereochemical integrity is paramount in peptide synthesis to ensure the correct biological activity of the final product. Most naturally occurring amino acids are L-amino acids. libretexts.org Sarcosine, however, is achiral because its side chain is a hydrogen atom, and thus it has no stereocenter. libretexts.org This simplifies its own incorporation into a peptide chain as there is no risk of racemization.

However, the synthesis of peptides containing sarcosine alongside other chiral amino acids still requires strict stereochemical control. Side reactions during synthesis, particularly during the activation of the carboxylic acid group for coupling, can lead to the racemization of chiral amino acids. A notorious side reaction is aspartimide formation in sequences containing aspartic acid, which can lead to a mixture of by-products including epimerized peptides that are difficult to separate. nih.gov Modern techniques like Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis employ specific reagents and conditions to minimize racemization and preserve the stereochemistry of the chiral centers throughout the assembly of the peptide chain.

Reactivity in Aqueous and Non-Aqueous Solvents

This compound, the sodium salt of N-methylglycine, is a versatile chemical intermediate whose reactivity is influenced by the solvent system. It is readily soluble in water, forming an alkaline solution, and is also slightly soluble in ethanol. Its reactivity is primarily centered around the nucleophilic secondary amine and the carboxylate group.

Reactivity in Aqueous Solutions

In aqueous media, this compound is a key reactant in the synthesis of N-acyl sarcosinates, a widely used class of mild anionic surfactants. The most common synthetic route is the Schotten-Baumann reaction, which involves the acylation of this compound with a fatty acid chloride. This reaction is typically conducted under alkaline conditions, with sodium hydroxide added to maintain a pH between 10 and 12, which neutralizes the hydrochloric acid byproduct and keeps the sarcosinate in its reactive, deprotonated form. The reaction is exothermic, and temperatures are generally controlled around 25-35°C to prevent the decomposition of the fatty acid chloride. The use of organic solvents like isopropanol (B130326) can be employed to manage foaming and may increase the reaction yield.

The general mechanism for the Schotten-Baumann reaction is as follows: R-CO-Cl + CH₃NHCH₂COONa + NaOH → R-CON(CH₃)CH₂COONa + NaCl + H₂O

Studies have shown that factors such as reactant molar ratio, temperature, and reaction time significantly affect the yield of the resulting N-acyl sarcosinate. For instance, in the synthesis of sodium cocoyl sarcosinate, optimal yields were achieved with a gradual addition of cocoyl chloride over 150-180 minutes.

Reactivity in Non-Aqueous and Mixed Solvents

This compound also exhibits significant reactivity in non-aqueous and mixed-solvent systems, which are often employed to overcome challenges like high viscosity or to enable reactions with different types of reagents. An important industrial method involves the reaction of this compound with fatty acid methyl esters, which are less toxic and more environmentally friendly than acyl chlorides.

This reaction is typically carried out at high temperatures, ranging from 100 to 180°C, in a low-molecular-weight polyol medium such as glycerine or propylene (B89431) glycol. An alkali metal hydroxide is used as a catalyst to maintain a very high pH (above 13), which is crucial for driving the reaction to completion. The reaction proceeds for 2-4 hours, with the continuous removal of methanol as a byproduct. In some processes, a phase transfer catalyst like polyethylene (B3416737) glycol (PEG 1000) is used to facilitate the interaction between the solid this compound and the liquid fatty acid methyl ester at elevated temperatures (e.g., 180°C).

Another approach involves reacting oleic acid directly with this compound at 170°C for 8 to 10 hours, with the continuous removal of water. More gentle conditions can be achieved by reacting methyl oleate (B1233923) with sodium N-methylglycinate in methanol, using sodium methoxide as a catalyst.

Interactive Table: Reaction Conditions for N-Acylation of this compound
Acylating AgentSolvent SystemCatalystTemperature (°C)pHReaction TimeProductReference
Fatty Acid ChlorideAqueousSodium Hydroxide25-3510-122-3 hoursN-Acyl Sarcosinate Salt
Fatty Acid Methyl EsterPolyol (e.g., Glycerine)Alkali Metal Hydroxide100-180>132-4 hoursN-Acyl Sarcosinate Salt
Fatty Acid Methyl EsterPhase Transfer Catalyst (PEG 1000)None specified180Not specified6 hoursN-Acyl Sarcosinate Salt
Oleic AcidNone (neat)None (water removal)170Not applicable8-10 hoursOleoyl Sarcosine
Methyl OleateMethanolSodium Methoxide120Not applicable3.5 hoursOleoyl Sarcosine

Catalytic Pathways Involving this compound as a Promoter or Ligand

While primarily known as a reactant and intermediate, sarcosine and its derivatives can also participate in catalytic processes, acting as promoters or ligands that influence reaction pathways and efficiency. Ligands are crucial in metal-catalyzed reactions as they modify the metal's electronic and steric properties, thereby controlling reactivity and selectivity.

This compound as a Reaction Promoter

In an alternative synthetic pathway, N-acyl amino acid surfactants, such as sodium cocoyl glycinate, can themselves act as catalysts for the chlorination of fatty acids to produce the corresponding fatty acid chlorides, which are then used in a subsequent Schotten-Baumann reaction. This suggests a potential autocatalytic role for sarcosinate-derived surfactants in their own production chain.

Sarcosinate Derivatives as Ligands in Catalysis

More directly, sarcosinate derivatives have been shown to function as effective ligands in metal-based catalysis. A notable example involves the use of sodium N-lauroyl sarcosinate (Ls), which self-assembles with copper (Cu²⁺) ions to form nanozymes that exhibit laccase-like activity. These Cu-Ls nanozymes can catalyze the oxidation of various phenolic compounds. The catalytic activity stems from a Cu(I)-Cu(II) electron transfer system formed within the nanozyme structure, where the sarcosinate derivative acts as a coordinating ligand. Research has shown that these nanozymes are stable and maintain high catalytic activity over extended periods.

In a different application, sarcosine itself was found to form a stable, water-soluble complex with cupric ions (Cu²⁺) at a 4:1 ratio. This complexing action accelerates the chemical dissolution of copper surfaces, a principle applied in chemical mechanical polishing (CMP) slurries for the manufacturing of integrated circuits. Here, sarcosine acts as a ligand that modulates the reactivity of the copper surface.

Furthermore, a hybrid catalyst system using copper nanocubes and the enzyme sarcosine oxidase has been developed for biosensing applications. In this cascade, sarcosine oxidase first catalyzes the reaction of sarcosine to produce hydrogen peroxide (H₂O₂). The copper nanocubes then act as a peroxidase mimic, using the generated H₂O₂ to catalyze a colorimetric reaction. While sarcosine is the substrate here, this system highlights the synergy between sarcosine chemistry and metal-based nanocatalysts.

Interactive Table: Catalytic Performance of Copper N-lauroyl sar

Applications of Sodium Sarcosinate in Advanced Chemical Research

Integration into Functional Materials and Polymers

Advanced Material Properties Derived from Sarcosinate Incorporation

The incorporation of the sarcosinate moiety into larger molecules and polymers can lead to materials with unique and desirable properties. Research has particularly focused on polysarcosine (PSar), a polymer of sarcosine (B1681465), which exhibits characteristics that make it a compelling alternative to poly(ethylene glycol) (PEG) in biomedical applications.

Polysarcosine is a non-ionic, hydrophilic polypeptoid that demonstrates high water solubility and low cellular toxicity. researchgate.net Its structure, built from an endogenous amino acid, confers excellent biocompatibility and a non-immunogenic profile, making it a "stealth-like" material similar to PEG. researchgate.net These properties are crucial for applications such as drug delivery, where avoiding the immune system is paramount. researchgate.netacs.org

Studies comparing amphiphilic block copolymers made with polysarcosine and polyethylene (B3416737) glycol have revealed distinct properties. While both types of copolymers form aggregates in aqueous solutions, those based on PSar tend to form more uniform aggregates. researchgate.net Furthermore, polysarcosine is biodegradable, offering an advantage over the non-biodegradable PEG. researchgate.net

Beyond biomedical polymers, derivatives of sodium sarcosinate are used to modify material surfaces and impart protective properties. N-acyl sarcosinates, for instance, are effective corrosion inhibitors for steel in saline environments. researchgate.netampp.org These molecules can slow down both generalized and localized corrosion, with a mechanism that is believed to involve the precipitation of an insoluble product on the anodic areas of the metal surface. ampp.org In another application, sodium N-lauroyl sarcosinate is a component in advanced chemical mechanical polishing slurries used for materials like quartz glass, contributing to a green and efficient polishing process. researchgate.net

Table 1: Comparative Properties of Polysarcosine (PSar) and Poly(ethylene glycol) (PEG) Based Block Copolymers

Property Polysarcosine (PSar) Based Systems Poly(ethylene glycol) (PEG) Based Systems Reference
Biocompatibility Non-immunogenic, low cellular toxicity "Stealth-like" properties researchgate.net
Biodegradability Biodegradable Non-biodegradable researchgate.net
Aggregate Uniformity More uniform aggregates (smaller μ2 parameter) Less uniform aggregates researchgate.net
Aggregate Size Tend to form larger micelles Tend to form smaller micelles researchgate.net

| Critical Aggregate Concentration (CAC) | Slightly higher CAC | Slightly lower CAC | researchgate.net |

Precursor in Organic Synthesis

This compound, and its parent amino acid sarcosine, serve as fundamental building blocks in the synthesis of more complex molecules, including chiral compounds, heterocycles, and natural products.

While sarcosine (N-methylglycine) is itself an achiral molecule, it is a key reagent in certain asymmetric syntheses. A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org In the context of sarcosine, it is not used as a traditional chiral auxiliary but rather as a precursor to generate a reactive intermediate that then participates in a reaction where chirality is controlled by other factors, such as a chiral catalyst or a chiral substrate.

A prominent example is its use in asymmetric 1,3-dipolar cycloaddition reactions. Sarcosine reacts in situ with carbonyl compounds, such as substituted isatins, to form an azomethine ylide. beilstein-journals.orgarkat-usa.org This ylide, which is achiral, can then react with a chiral dipolarophile or in the presence of a chiral Lewis acid catalyst to produce highly stereodefined products. sfu.ca For instance, the reaction of an azomethine ylide generated from isatin (B1672199) and sarcosine with (E)-steroidal arylidenes leads to spiro heterocyclic cycloadducts with high diastereoselectivity. beilstein-journals.org The stereochemical control in these cases arises from the existing chirality in the steroid framework, not from the sarcosine itself.

Sarcosine is a widely utilized building block for the synthesis of nitrogen-containing heterocyclic compounds. Its most significant application is in 1,3-dipolar cycloaddition reactions to generate pyrrolidine (B122466) rings. As mentioned, sarcosine undergoes a decarboxylative condensation with aldehydes or ketones (e.g., isatin, ninhydrin (B49086), acenaphthenequinone) to form an azomethine ylide intermediate in situ. beilstein-journals.orgarkat-usa.org This ylide can then be trapped by a dipolarophile (an alkene or alkyne) to construct five-membered heterocyclic rings, often with a spirocyclic architecture. beilstein-journals.org

These multicomponent reactions are highly efficient, allowing for the creation of complex molecular scaffolds in a single step. arkat-usa.org For example, the three-component reaction of isatin, sarcosine, and various dipolarophiles is a common strategy for synthesizing novel spirooxindole-pyrrolidine derivatives, which are of interest in medicinal chemistry. arkat-usa.org

Table 2: Examples of Heterocyclic Synthesis using Sarcosine

Carbonyl Compound Dipolarophile Resulting Heterocycle Reaction Type Reference
Isatin (E)-16-Arylidene steroid Spiropyrrolidine-oxindole fused to steroid 1,3-Dipolar Cycloaddition beilstein-journals.org
Isatin 3-Aroylmethyleneindol-2-one Dispiropyrrolidine-bisoxindole 1,3-Dipolar Cycloaddition arkat-usa.org
Acenaphthenequinone (none specified, likely dimerization/reaction with solvent) Dispiropyrrolidine derivative 1,3-Dipolar Cycloaddition beilstein-journals.org

The synthetic utility of sarcosine as a building block for heterocycles extends to the total synthesis of natural products. researchgate.nettitech.ac.jp While specific examples where this compound is the explicitly named starting material are less common in high-profile total synthesis literature, the heterocyclic scaffolds it helps create are present in many biologically active molecules. The strategies developed for synthesizing spiro-fused pyrrolidines are often applied in the broader context of creating complex molecular architectures similar to those found in nature. The Friedel-Crafts reaction, another key transformation in total synthesis, is frequently used to build complex structures that may later be functionalized using methods involving precursors like sarcosine. researchgate.net The synthesis of complex alkaloids and steroidal compounds, which can feature spiro-fused heterocyclic systems, often relies on a toolbox of reactions where the 1,3-dipolar cycloaddition of sarcosine-derived ylides plays a crucial role. beilstein-journals.org

Building Block for Heterocyclic Compound Synthesis

Electrochemical Studies Involving this compound

The electrochemical behavior of this compound and its derivatives is relevant in fields ranging from corrosion science to biosensing.

The interaction between sarcosinate derivatives and metal surfaces or ions involves redox processes that are key to their function. In corrosion inhibition, N-lauroyl sarcosinate sodium salt influences the electrochemical behavior of steel. ampp.org Polarization curves and electrochemical impedance spectroscopy (EIS) studies show that this sarcosinate derivative acts on the anodic process of corrosion. researchgate.netampp.org The mechanism is proposed to involve the formation of an insoluble product, likely a ferric salt or complex, on the anodic sites, which blocks the metal dissolution (oxidation) reaction. ampp.org The effectiveness of this inhibition can be influenced by hydrodynamic conditions. ampp.org

The study of well-defined metal complexes with redox-active ligands is a significant area of inorganic chemistry. rsc.org These ligands can serve as electron reservoirs, enabling multielectron redox processes that are crucial for catalysis. rsc.org While detailed studies on the fundamental redox behavior of simple this compound-metal complexes are not extensively documented in the provided results, the principles apply. The sarcosinate ligand, with its carboxylate and amine groups, can coordinate to metal centers. The resulting complex will have its own redox potential, determined by the nature of the metal, its oxidation state, and the coordination environment. For instance, the coordination of a ligand to a metal ion can shift the ligand's redox events into an accessible potential range. In the context of biosensing, the oxidation of sarcosine is catalyzed by the enzyme sarcosine oxidase, a process that forms the basis for electrochemical sensors designed to detect sarcosine as a biomarker. cam.ac.uk This enzymatic process involves the transfer of electrons, highlighting the inherent redox activity of the sarcosine molecule.

Electrochemical Sensing Applications in Research

In the field of electrochemical research, the focus is not on this compound as a component of the sensor itself, but rather on the detection of its conjugate acid, sarcosine, as a significant biomarker. Sarcosine has been identified as a potential biomarker for prostate cancer, as its concentration is often elevated in the urine and serum of patients. cam.ac.ukresearchgate.netresearchgate.net This has spurred the development of highly sensitive and selective electrochemical biosensors designed to quantify sarcosine.

The fundamental principle behind most of these sensors is the enzymatic oxidation of sarcosine. Electrodes, typically made of materials like glassy carbon (GCE) or gold (Au), are modified with a layer containing the enzyme sarcosine oxidase (SOx). researchgate.netresearchgate.netconfer.cz When a sample containing sarcosine is introduced, the immobilized SOx catalyzes the oxidation of sarcosine, producing glycine (B1666218), formaldehyde (B43269), and hydrogen peroxide (H₂O₂). researchgate.net

The electrochemical sensor then detects the hydrogen peroxide produced. This detection can be achieved through various electrochemical techniques, such as amperometry, where the current generated from the oxidation or reduction of H₂O₂ at the electrode surface is measured. nih.gov The magnitude of this current is directly proportional to the concentration of sarcosine in the sample.

To enhance the sensitivity, selectivity, and stability of these biosensors, researchers employ various nanomaterials to modify the electrodes before enzyme immobilization. These materials create a favorable microenvironment for the enzyme and facilitate faster electron transfer.

Table 1: Materials Used in Electrode Modification for Sarcosine Biosensors

Electrode Modifier Purpose Achieved Detection Limit (LOD) Reference
Chitosan, Copper Nanoparticles (CuNPs), c-MWCNT High sensitivity and stability 0.1 pM researchgate.net
Ti₃C₂Tₓ MXene, Chitosan Good analytical performance and enzyme immobilization 18 nM confer.cz
Graphene-Chitosan, Au-Pt Nanoparticles, Polypyrrole Enhanced catalytic activity of enzyme mimic 0.68 µM researchgate.net

These advanced electrochemical methods offer a promising alternative to traditional analytical techniques like chromatography and mass spectrometry, providing rapid, low-cost, and sensitive platforms for clinical diagnostics. cam.ac.ukresearchgate.net

Spectroscopic Probes and Labeling Agents in Chemical Biology Research

In chemical biology, this compound (or more precisely, its parent molecule, sarcosine) serves as a versatile building block and linker for creating specialized spectroscopic tools. Its utility is not as a direct probe but as a foundational component that can be integrated into larger, functional molecules for probing and labeling biological systems.

One key application involves the chemical derivatization of sarcosine to render it fluorescent for analytical purposes. For instance, research has demonstrated that sarcosine can be reacted with a fluorescent reagent, levofloxacin (B1675101) acyl chloride. The resulting derivative is intensely fluorescent, allowing for highly sensitive detection using fluorimetric detectors. nih.gov This process of tagging a non-fluorescent molecule to enable its detection is a fundamental labeling strategy in chemical biology.

Table 2: Spectroscopic Properties of Levaquin-Sarcosine Derivative

Parameter Value
Excitation Wavelength (λex) 290 nm
Emission Wavelength (λem) 460 nm
Limit of Detection (LOD) 8.9 ng/mL (0.1 µM)

Data from a study on the fluorescent derivatization of sarcosine for HPLC analysis. nih.gov

Furthermore, sarcosine is employed as a key reactant in the synthesis of complex spectroscopic probes. In a notable example, sarcosine participates in a 1,3-dipolar cycloaddition reaction with paraformaldehyde and a porphyrin precursor to create a pyrrolidine-fused chlorin (B1196114) (TCPC). mdpi.com This resulting chlorin molecule exhibits strong emissive properties and has been successfully used as a "turn-on" fluorescent probe for the sensitive detection of glutathione (B108866) in physiological conditions. mdpi.com In this context, sarcosine acts as a critical structural element that enables the formation of the final probing molecule.

Beyond small molecule probes, sarcosine is used to create polymers (polysarcosine) that function as linkers or spacers in complex biomolecules like structured polypeptides. google.com These polysarcosine chains can connect different functional domains of a protein or attach a labeling molecule (such as a fluorescent dye or a radiolabel) to a polypeptide. This application is crucial for studying protein interactions, localization, and dynamics within a biological environment. The use of sarcosine monomers in peptide synthesis allows for the creation of flexible, biocompatible tethers for these molecular tags. google.com

Computational and Theoretical Investigations of Sodium Sarcosinate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are employed to model the intrinsic properties of the sarcosinate anion, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic configuration, energy, and geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. rsc.org It is particularly useful for analyzing the distribution and energy of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Studies on sarcosine (B1681465) and its derivatives provide insight into the electronic properties of the sarcosinate anion. For instance, DFT calculations on a sarcosine-maleic acid complex using the B3LYP functional have been performed to elucidate its electronic structure. researchgate.net The analysis of HOMO and LUMO energies reveals that charge transfer occurs within the molecule. researchgate.net Theoretical studies on the sarcosine crystal structure under hydrostatic pressure, using the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's dispersion correction (PBE-D3), have also been conducted. researchgate.netnih.gov These calculations determined the theoretical band gap of the crystal, which relates to the HOMO-LUMO gap of the constituent molecules. nih.gov The reactivity of the sarcosinate headgroup has also been investigated in the context of its interaction with mineral surfaces, where the oxygen atoms of the carboxylate group are identified as the primary reactive centers. researchgate.netresearchgate.net

The frontier molecular orbitals (HOMO and LUMO) are key to predicting how a molecule will interact with other species. The table below presents representative data from a DFT study on a related sarcosine complex.

ParameterValue (eV)Significance
HOMO Energy-6.95Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.75Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.20Indicates chemical reactivity and stability; a larger gap implies higher stability.

Data derived from calculations on a sarcosine-maleic acid complex, which provides a model for the electronic properties of the sarcosinate moiety. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are often used to obtain highly accurate predictions of molecular properties. rsc.orgresearchgate.net

Theoretical studies on sarcosine and its complexes have utilized ab initio approaches. For example, the structural parameters and vibrational frequencies of a sarcosine-maleic acid crystal were determined using the Hartree-Fock method with a 6-31++G(d,p) basis set. researchgate.netresearchgate.net Furthermore, investigations into sarcosine–water complexes have been performed using both DFT and the higher-accuracy MP2 method to understand hydrogen bonding interactions. rsc.org Such high-level calculations are essential for creating an accurate picture of the molecule's geometry and the subtle energetic contributions that stabilize it. While computationally more demanding than DFT, ab initio methods provide a benchmark for assessing the accuracy of less computationally expensive approaches. acs.org

The sarcosinate molecule possesses conformational flexibility, primarily around its C-N and C-C single bonds. Computational methods are crucial for identifying stable conformers and quantifying the energy differences between them. Studies on sarcosine and its simple derivatives, like N-acetyl sarcosine and sarcosine methyl ester, provide valuable data on these conformational preferences.

Compound/SystemConformers ComparedEnergy Difference (ΔE)Method
N-Acetyl Sarcosines-trans vs. s-cis2.2–3.0 kJ mol⁻¹Experimental (from ΔpKa)
Sarcosine Methyl EsterASC vs. GSC~2.0 kJ mol⁻¹DFT Calculation

This table summarizes the energetic differences between major conformers of sarcosine derivatives, highlighting the small energy barriers that allow for conformational flexibility. rsc.orguc.pt

Ab Initio Methods for High-Accuracy Predictions

Molecular Dynamics (MD) Simulations of Sodium Sarcosinate in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in solution. These simulations are invaluable for understanding how this compound behaves in an aqueous environment and how it interacts with other dissolved species.

The solvent, typically water, plays a critical role in the behavior of this compound. MD simulations have been used to study the parent compound, sarcosine, as a protecting osmolyte. researchgate.net These simulations revealed that sarcosine enhances the tetrahedral structure of water and strengthens its hydrogen bonding network. researchgate.net Unlike glycine (B1666218), sarcosine does not tend to form clusters in solution, allowing it to interact more effectively with the surrounding water molecules. researchgate.net This structuring of solvent water around the sarcosinate anion is a key aspect of its solution-phase behavior and contributes to its effects on the stability of macromolecules like proteins. researchgate.netnih.gov

MD simulations have also been applied to surfactant systems containing sodium lauroyl sarcosinate. frontiersin.orgfrontiersin.org In these studies, the Amber99 molecular force field was used to model the system, which was then subjected to energy minimization and unrestricted dynamic simulation to observe the self-assembly and interfacial behavior of the surfactant molecules. frontiersin.org These simulations show how the sarcosinate headgroup orients itself at interfaces and interacts with water.

The sarcosinate headgroup, with its negative charge, readily interacts with positive ions (cations) in solution. This interaction is central to its properties in various formulations. Experimental and computational studies on related N-acyl sarcosinates show that the presence of different cations significantly affects their aggregation behavior. acs.org Divalent cations like Mg²⁺ and Ca²⁺ have a much stronger effect than monovalent cations like Na⁺. acs.org The higher charge density of divalent cations allows them to interact more strongly with the negatively charged carboxylate headgroups, reducing electrostatic repulsion and promoting aggregation. acs.org The effectiveness of these cations follows the order Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺, which is related to their decreasing charge density and hydration ability. acs.org

MD simulations have also been employed to study the interaction of sarcosine with other solutes, notably the denaturant urea (B33335). researchgate.net These simulations demonstrated a strong interaction between sarcosine and urea molecules, which increases the solvation of urea. researchgate.net This interaction is believed to be the mechanism by which sarcosine counteracts the denaturing effect of urea on proteins. researchgate.net Studies have also investigated the formation of mixed metal complexes involving glycyl-sarcosine and various divalent metal ions, determining their stability constants. orientjchem.org

Metal IonLog K (Stability Constant) for M-Glycyl Sarcosine-NTA Complex
Cu(II)6.64
Ni(II)4.85
Co(II)4.53
Zn(II)4.42

Stability constants for mixed ligand complexes containing metal ions and glycyl-sarcosine, indicating the strength of the interaction. orientjchem.org

Solvent Effects on Conformation and Dynamics

Docking and Molecular Modeling Studies of Sarcosinate Ligand Interactions

Molecular docking and modeling are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are frequently employed to understand the interactions between a ligand, such as sarcosinate, and a protein's active site at the molecular level.

Studies have utilized molecular docking to investigate the interactions of the sarcosinate ligand with various biological targets. For instance, in research related to lung adenocarcinoma, molecular docking simulations were performed to explore the potential interaction between sarcosine and Pyruvate Dehydrogenase Kinase 4 (PDK4).

In the context of neurobiology, molecular docking has shed light on how sarcosine interacts with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. These simulations indicate that the binding mode of sarcosine is highly similar to that of glycine, the endogenous co-agonist. d-nb.info The primary structural difference, the methyl group on the nitrogen atom in sarcosine, influences its role as a hydrogen bond donor and affects its binding affinity to the receptor. d-nb.info

Furthermore, the interaction of sarcosinate derivatives with proteins has been explored in the context of protein aggregation. Molecular docking of sodium lauroyl sarcosinate with Hen Egg White Lysozyme (B549824) (HEWL) suggests that the negatively charged carboxylate group and the hydrophobic tail of the surfactant are crucial for its interaction. nih.gov These studies indicate that both electrostatic and hydrophobic forces drive the binding of the sarcosinate derivative to the protein. nih.gov Similarly, docking studies have been used to identify the most probable binding sites of sodium N-dodecanoyl sarcosinate within the pockets of hemoglobin and myoglobin.

These examples demonstrate the utility of molecular modeling in elucidating the specific amino acid residues and the types of non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces) that govern the binding of the sarcosinate ligand to its protein targets.

Prediction of Spectroscopic Parameters

Computational chemistry provides methods to predict spectroscopic parameters, offering valuable insights that complement experimental data. For this compound and related compounds, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are particularly important.

Computational NMR Chemical Shift Predictions

The prediction of NMR spectra through computational methods has become a vital tool for structural elucidation. Density Functional Theory (DFT) is a common method for calculating NMR isotropic shielding values, which are then converted into chemical shifts. The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the model used for solvation effects.

For sarcosine-containing systems, theoretical calculations have been compared with experimental data to validate structural and electronic properties. In a study of a sarcosine-maleic acid (1:1) crystal, the solid-state 13C NMR chemical shifts were measured and compared with values obtained from Gauge-Including Projector-Augmented Wave (GIAO) DFT calculations. researchgate.net This comparison helps to confirm the protonation state and hydrogen-bonding environment of the sarcosinium ion within the crystal lattice. researchgate.net

The table below presents a comparison of experimental and calculated 13C NMR chemical shifts for the sarcosinium cation in the sarcosine-maleic acid crystal, illustrating the level of agreement that can be achieved between theory and experiment.

Carbon AtomExperimental 13C Chemical Shift (ppm) researchgate.netCalculated 13C Chemical Shift (ppm) researchgate.net
COO-171.3170.5
CH251.350.8
N-CH334.935.5

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT (e.g., B3LYP functional) combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. uc.pt

For a sarcosine-maleic acid complex, theoretical calculations have been used to simulate the IR and Raman spectra. The calculated vibrational wavenumbers and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. researchgate.net Similarly, a combined matrix isolation FT-IR and theoretical study on sarcosine methyl ester identified multiple conformers and calculated their vibrational frequencies to aid in the analysis of the experimental spectra. uc.pt The calculations, performed at the DFT(B3LYP)/6-311++G(d,p) level, were crucial for assigning the observed spectral bands to specific vibrational motions of the molecule. researchgate.netuc.pt

The following table details some of the calculated and experimental vibrational frequencies for the sarcosine-maleic acid complex, demonstrating the utility of theoretical calculations in vibrational spectroscopy.

Vibrational Mode AssignmentCalculated Frequency (cm-1) researchgate.netExperimental FT-IR Frequency (cm-1) researchgate.netExperimental FT-Raman Frequency (cm-1) researchgate.net
N-H stretch33713446-
C-H stretch (CH3)304830343034
C-H stretch (CH2)299429602960
C=O stretch (asymmetric)164416101617
C=O stretch (symmetric)142913961400
CH2 bend146414581459
C-N stretch105910471047

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. Several theoretical studies have focused on reactions involving sarcosine.

One significant area of research is the enzymatic oxidation of sarcosine by monomeric sarcosine oxidase (MSOX). To understand the molecular mechanism, three potential pathways—single-electron transfer, hydride-transfer, and polar mechanisms—were investigated using fragment molecular orbital (FMO) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. rsc.org The calculations revealed that the hydride-transfer pathway is the most favorable energetically. rsc.org However, a detailed analysis showed that the reaction does not involve a classical hydride (H⁻) transfer. Instead, a hydrogen atom (H•) is transferred while an electron is simultaneously transferred from the sarcosine to the flavin coenzyme. This mechanism has been termed "hydrogen-atom-coupled electron-transfer" (HACET). rsc.orgrsc.org The QM/MM calculations of the transition state provide insights into the activation barriers and the role of active site residues in catalysis. rsc.org

Another computational study explored the formation of azomethine ylides from the reaction of isatin (B1672199) and sarcosine, and the subsequent 1,3-dipolar cycloaddition reaction. mdpi.com Using DFT calculations (M06-2X functional), the mechanistic steps were modeled, and the Gibbs free energy profile was mapped out. mdpi.com The study identified the rate-determining step as the decarboxylation of an intermediate, calculating an energy barrier of 16.1 kcal/mol for this key transition state. mdpi.com Intrinsic reaction coordinate (IRC) calculations were used to confirm that the identified transition state structures correctly connect the reactants and products along the reaction pathway. mdpi.com

These computational approaches allow for a deep, molecular-level understanding of reaction pathways, energetics, and the structures of fleeting transition states, which are often difficult or impossible to characterize through experimental means alone.

Analytical Methodologies for the Detection and Quantification of Sodium Sarcosinate in Research Samples

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For sodium sarcosinate analysis, several chromatographic techniques are routinely employed, often distinguished by the nature of the mobile and stationary phases and the detection method used. A significant challenge in the chromatographic analysis of sarcosine (B1681465) is its separation from its isomers, α-alanine and β-alanine, which have the same molecular weight and similar physicochemical properties. excli.de

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. mdpi.com The separation is typically achieved on a specialized column, after which the analyte is detected and quantified.

HPLC with UV Detection: This method is applicable for detecting compounds that absorb ultraviolet light. While sarcosine itself has a poor UV chromophore, derivatization can be used. Alternatively, methods have been developed to detect impurities in amino acids like glycine (B1666218), where sarcosine was identified as a relevant impurity using a charged aerosol detector (CAD) in conjunction with a UV detector. thermofisher.com One method for determining sodium lauryl sarcosinate in protein samples used a C18 column with gradient elution and UV detection, demonstrating good linearity and recovery. patsnap.com

HPLC with Fluorescence Detection: To enhance sensitivity, sarcosine can be derivatized with a fluorescent reagent. A notable method involves derivatizing sarcosine with levofloxacin (B1675101) acyl chloride, rendering it highly responsive to a fluorimetric detector (excitation at 290 nm, emission at 460 nm). researchgate.net This approach allows for the separation of the sarcosine derivative from its isomers on a hexyl-phenyl column. oup.com The method has shown a detection limit of 8.9 ng/mL. oup.comresearchgate.net

HPLC with Electrochemical Detection (ECD): This technique offers high sensitivity for electroactive compounds. One method for sarcosine determination involved using a C18 reversed-phase column with an ion-pairing agent and a four-channel coulometric electrochemical detector, achieving a limit of detection of 1.0 pg/mL. researchgate.net

HPLC MethodColumnMobile Phase (Gradient)Derivatization ReagentDetectorLimit of Detection (LOD)Linearity RangeRef
HPLC-UVC18-ST (4.6mm×250mm, 5μm)A: 0.1% trifluoroacetic acid-water; B: 0.085% trifluoroacetic acid-acetonitrileNoneUVNot Specified0.05-2.00 mg/mL patsnap.com
HPLC-FluorescenceHexyl-phenyl (250 × 4.6 mm, 3 µm)A: Sodium acetate (B1210297) buffer (pH 3.8); B: Tetrahydrofuran (B95107)Levofloxacin acyl chlorideFluorescence (Ex: 290 nm, Em: 460 nm)8.9 ng/mL44.5–1780.0 ng/mL oup.com
HPLC-ECDC18 Reverse PhaseMethanol (B129727) and trifluoroacetic acid (80 mM)NoneCoulometric1.0 pg/mLNot Specified researchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. Since this compound is non-volatile, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. researchgate.net

Common derivatization techniques include silylation and acylation. nih.gov For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used to create trimethylsilyl (B98337) (TMS) derivatives of sarcosine and related metabolites. excli.denih.gov The optimal condition for this silylation was found to be 1.5 hours at 100°C. nih.gov Another approach involves a 1,3-dipolar cycloaddition derivatization, which effectively resolves sarcosine from L-alanine, allowing for accurate quantification by GC-MS. researchgate.net This method creates a stable five-membered heterocyclic compound, enhancing detection sensitivity. researchgate.net

GC MethodDerivatization ReagentDerivatization ConditionsKey FindingRef
GC-MSBSTFA + 1% TMCS1.5 hours at 100°CEnables simultaneous determination of sarcosine and related metabolites. excli.denih.gov
GC-MSn-butyl acrylate (B77674) and paraformaldehydeHeating in tolueneForms a stable heterocyclic derivative, separating it from l-alanine. researchgate.netresearchgate.net
GC-MSHexyl chloroformateDirect immersion solid-phase microextractionFully automated, rapid analysis with a limit of quantitation of 0.06 µg/L. researchgate.net

Ion chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. It is well-suited for the analysis of amino acids, which exist as ions in solution. While specific applications detailing "ion chromatography" for this compound are less common in recent literature, the principle is embodied in ion-exchange chromatography methods. These methods, often used for amino acid analysis, can separate sarcosine from other amino acids before detection, which can be accomplished via post-column derivatization with reagents like ninhydrin (B49086) followed by UV detection. researchgate.netacs.org The primary challenge with this classical approach can be a lack of throughput and specificity compared to modern MS-based methods. researchgate.netacs.org

Gas Chromatography (GC) for Volatile Derivatives

Capillary Electrophoresis (CE) for Amino Acid Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size-to-charge ratio. It requires only small sample volumes and offers rapid analysis times. CE has been successfully applied to the analysis of sarcosine, often in combination with sensitive detection methods. researchgate.net For instance, CE coupled with tandem mass spectrometry (CE-MS/MS) and CE with laser-induced fluorescence (CE-LIF) detection have been reported for sarcosine analysis. excli.deoup.com One CE method coupled with a photodiode array detector enabled the separation of a mixture of thirteen amino acids, including the resolution of alanine, sarcosine, and glycine, within a 12-minute run time. researchgate.net

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler, more accessible, and often more rapid alternative to chromatographic techniques for the quantification of this compound. researchgate.net These are typically colorimetric assays performed in microtiter plates, allowing for high-throughput analysis. nih.gov

A common approach is an enzyme-coupled assay. nih.gov In this method, the enzyme sarcosine oxidase (SOX) specifically catalyzes the oxidation of sarcosine, producing glycine, formaldehyde (B43269), and hydrogen peroxide (H₂O₂). nih.gov The generated H₂O₂ then reacts with a colorless chromogenic or fluorogenic probe in the presence of horseradish peroxidase (HRP). nih.govnih.gov This reaction produces a colored or fluorescent product that can be quantified by measuring its absorbance or fluorescence at a specific wavelength. nih.govsigmaaldrich.commybiosource.com For example, using Amplex Red as the probe results in the formation of the red-fluorescent product resorufin, which can be measured spectrophotometrically at approximately 570 nm. nih.gov Similarly, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) can be used as an indicator, which turns into a blue-colored product upon oxidation. nih.gov

Assay TypePrincipleChromogenic/Fluorogenic ProbeDetection WavelengthDetection RangeRef
ColorimetricEnzyme-coupled (SOX/HRP)Amplex Red570 nmNot Specified nih.gov
FluorometricEnzyme-coupledProbe produces fluorescenceEx/Em = 538/587 nm1 - 10000 µM sigmaaldrich.commybiosource.com
ColorimetricEnzyme-coupled (SOX/HRP)3,3',5,5'-tetramethylbenzidine (TMB)Not Specified0 - 10 µM nih.gov

Mass Spectrometry-Based Analytical Platforms (e.g., LC-MS/MS)

Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of biomolecules due to its exceptional sensitivity and selectivity. mdpi.com When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides a robust platform for analyzing this compound in complex biological matrices. excli.demdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently cited as a gold-standard method. mdpi.comacs.org This technique allows for the separation of sarcosine from its isomers and other matrix components via HPLC, followed by highly specific detection using MS/MS. mdpi.com In MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented, and a resulting characteristic fragment ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.govacs.org

For example, a state-of-the-art GC-MS/MS method successfully defined unique transition ions for sarcosine (m/z 116 → 73) and its related metabolites after silylation, allowing for their simultaneous determination. nih.gov Similarly, an LC-MS/MS method using a phenyl-hexyl column could separate and quantify sarcosine along with five other metabolites in urine samples, with limits of quantification as low as 3 to 20 nmol/L. acs.orgacs.org The high sensitivity and specificity of MS-based platforms make them particularly suitable for clinical research applications where trace-level detection is often required. nih.govresearchgate.net

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound. The primary objectives are to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the chosen analytical instrument. The strategy employed varies significantly depending on the nature of the sample.

Biological Matrices (Urine, Plasma, Serum)

Biological fluids are complex mixtures containing proteins, salts, and other metabolites that can interfere with analysis. researchgate.net

Protein Precipitation: This is a common initial step for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to denature and precipitate proteins, which are then removed by centrifugation. nih.govacs.org This cleanup method has proven effective for preparing samples for UPLC-MS/MS analysis. nih.gov

Centrifugation: For urine samples, initial centrifugation is often sufficient to remove particulates and cellular debris. nih.gov

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can be used to concentrate the analyte. For plasma analysis, cation exchange columns can be used to extract amino acids before derivatization for GC-MS. scielo.org.za A more advanced approach, microextraction by packed sorbent (MEPS), has been shown to significantly reduce matrix effects compared to simple protein precipitation. researchgate.net The use of molecularly imprinted polymers (MIPs) as the sorbent material offers high selectivity for sarcosine. researchgate.netnih.gov

Dilution: For some robust analytical methods, such as certain enzyme-coupled assays in urine, a simple "dilute and shoot" approach may be adequate, where the sample is diluted with a buffer before analysis. nih.govmdpi.com

Cosmetic and Industrial Formulations

For products like shampoos or creams, sample preparation often involves extraction and dilution.

Solvent Extraction: For analyzing sodium lauroyl sarcosinate in cosmetic products, a sample can be dissolved in a solvent like acidified dimethylformamide to simultaneously extract and acidify the analyte before derivatization and GC analysis. researchgate.net For HPLC analysis of creams, the sample may be dispersed in a solvent like tetrahydrofuran (THF) and then diluted with the mobile phase to extract the components. rasayanjournal.co.in

Simple Dilution: In many cases, a product is simply diluted with an appropriate solvent (e.g., ultrapure water, methanol-water mixtures) and filtered before injection into an HPLC system. patsnap.comresearchgate.net

Derivatization as a Preparation Step

Derivatization is a crucial sample preparation step for many chromatographic methods.

For GC-MS: To make sarcosine sufficiently volatile, it must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.govexcli.de The sample is typically dried completely before adding the derivatizing agent and heating to ensure the reaction is complete. nih.gov

For HPLC-Fluorescence: To make sarcosine detectable by fluorescence, it is reacted with a fluorescent tagging agent. For example, levofloxacin acyl chloride is reacted with the sample in a buffered solution at an elevated temperature.

Table 2: Summary of Sample Preparation Strategies

Sample Matrix Preparation Technique Analytical Method Purpose Citation(s)
Plasma/Serum Protein Precipitation (Acetonitrile/Methanol) LC-MS/MS Removal of interfering proteins. nih.govacs.org
Plasma Solid-Phase Extraction (Cation Exchange) GC-MS Isolate amino acids from plasma matrix. scielo.org.za
Urine/Plasma Microextraction by Packed Sorbent (MEPS) with MIPs LC-MS/MS Selective extraction and concentration of sarcosine, reduction of matrix effects. researchgate.netnih.gov
Urine Centrifugation and Dilution Enzymatic Assay Removal of particulates, bring concentration into linear range. nih.gov
Urine Drying and Silylation (BSTFA) GC-MS/MS Make analyte volatile for gas chromatography. nih.govexcli.de
Urine Derivatization (Levofloxacin acyl chloride) HPLC-Fluorescence Add fluorescent tag for sensitive detection.
Cosmetic Creams Solvent Extraction (THF/Diluent) and Centrifugation HPLC Extract analytes from complex cream matrix. rasayanjournal.co.in
Protein Formulations Protein Precipitation (Acetonitrile) and Centrifugation HPLC Isolate sodium lauroyl sarcosinate from protein. patsnap.com

Environmental and Mechanistic Degradation Studies of Sodium Sarcosinate

Biodegradation Pathways and Microbial Metabolism of Sarcosinate

Biodegradation is the principal mechanism for the environmental removal of sodium sarcosinate. As a simple N-methylated amino acid, sarcosine (B1681465) (the conjugate acid of this compound) is readily utilized by a wide variety of microorganisms as a source of carbon and nitrogen. europa.eucir-safety.org It is a natural intermediate in the metabolism of several common biological compounds, including choline (B1196258), creatine, and carnitine, as well as the herbicide glyphosate (B1671968). europa.euindustrialchemicals.gov.au

Numerous bacterial species have been identified that can metabolize sarcosine. These organisms possess specific enzymatic machinery to initiate its breakdown. The primary enzymes involved are sarcosine oxidase and sarcosine dehydrogenase, which catalyze the oxidative demethylation of sarcosine. cir-safety.orgepa.gov

Pseudomonas sp. : Various species, including Pseudomonas aeruginosa and Pseudomonas putida, are well-documented for their ability to use sarcosine as a sole carbon and nitrogen source. industrialchemicals.gov.auregulations.gov This metabolism is regulated by the sarcosine oxidation and utilization regulator (SouR), which controls the expression of the sarcosine-catabolic (sox) operon. europa.euindustrialchemicals.gov.au

Corynebacterium sp. : Strains like Corynebacterium sp. U-96 are potent producers of sarcosine oxidase and possess a gene cluster dedicated to the catabolism of sarcosine to pyruvate. ccsnorway.comatamanchemicals.comulprospector.com

Arthrobacter sp. : These bacteria also contain gene clusters for dimethylglycine and sarcosine degradation. mendeley.com

Lysinibacillus sphaericus : This species has been shown to degrade glyphosate via the sarcosine pathway, utilizing the sarcosine oxidase gene. cir-safety.org

The key enzymes responsible for the initial step of sarcosine degradation are detailed below.

EnzymeEC NumberReaction CatalyzedCofactorsSource Organisms (Examples)
Sarcosine Oxidase EC 1.5.3.1Sarcosine + H₂O + O₂ → Glycine (B1666218) + Formaldehyde (B43269) + H₂O₂FAD, FMNCorynebacterium sp. ulprospector.comuwaterloo.ca, Bacillus sp. nih.govtichemindustry.com, Arthrobacter sp.
Sarcosine Dehydrogenase EC 1.5.8.3 (formerly 1.5.99.1)Sarcosine + Acceptor → Glycine + Formaldehyde + Reduced AcceptorFADPseudomonas sp. regulations.gov, Mammalian mitochondria

The aerobic biodegradation of sarcosine proceeds through a well-established pathway involving oxidative demethylation.

Oxidative Demethylation : The process begins with the action of either sarcosine oxidase or sarcosine dehydrogenase. Both enzymes cleave the N-methyl group from sarcosine. cir-safety.orgepa.gov

Sarcosine Oxidase produces glycine, formaldehyde, and hydrogen peroxide. nih.gov

Sarcosine Dehydrogenase produces glycine and formaldehyde, transferring electrons to an acceptor in the respiratory chain. cir-safety.org

Further Metabolism : The initial products are then funneled into central metabolic pathways.

Glycine is typically converted to serine by the enzyme serine hydroxymethyltransferase. ccsnorway.commendeley.com

Serine can then be deaminated by serine dehydratase to form pyruvate, which enters the citric acid cycle for energy production. ccsnorway.commendeley.com

Formaldehyde , a toxic intermediate, is detoxified and assimilated. In many bacteria, it is converted to formate (B1220265) or incorporated into biomass via pathways like the glutathione-dependent formaldehyde detoxification system. mendeley.com

This complete mineralization ensures that this compound does not persist in the environment.

Kinetic studies confirm the rapid biodegradation of sarcosine in environmental matrices. While specific degradation rate constants for this compound are not widely reported, studies on related compounds where sarcosine is an intermediate provide strong evidence of its lability.

In studies of glyphosate degradation in soil, the sarcosine pathway is a known route. semanticscholar.orgwikipedia.org Research has shown that while glyphosate itself may have a half-life ranging from 9 to 38 days, the sarcosine intermediate does not accumulate because it is rapidly mineralized by soil microorganisms. atamankimya.commedchemexpress.com

Study FocusMatrixFindingImplication for SarcosinateReference
Glyphosate DegradationAgricultural Soil13C₃-sarcosine mineralized rapidly compared to glyphosate and its other intermediate, AMPA.Sarcosinate is readily biodegradable and non-persistent. atamankimya.com
Glyphosate DissipationVarious SoilsGlyphosate half-life ranged from 9-38 days. Sarcosine is noted as an easily degradable intermediate that does not accumulate.The degradation of sarcosinate is not a rate-limiting step in the breakdown of more complex parent compounds. medchemexpress.com
Glyphosate BioremediationPotato-Cultivated SoilAddition of Lysinibacillus sphaericus (containing sarcosine oxidase) led to a 79% reduction in glyphosate concentration in 30 days.Demonstrates the efficiency of the sarcosine biodegradation pathway in a realistic agricultural setting. cir-safety.org

These findings collectively indicate that this compound, when introduced into a microbially active environment, is subject to rapid biodegradation with a short environmental half-life.

Elucidation of Metabolic Intermediates and Products

Photochemical Degradation Mechanisms

Photochemical degradation is not considered a significant environmental fate pathway for this compound. Direct photolysis requires a molecule to absorb light in the ultraviolet or visible spectrum. Research indicates that acyl sarcosines exhibit no useful absorption in the UV or visible region, which is a prerequisite for direct photochemical breakdown. uwaterloo.ca

While indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), is theoretically possible, it is not a primary degradation route. tichemindustry.com The rapid rate of biodegradation far outweighs the potential contribution of any photochemical processes. acs.org Studies on the UV irradiation of complex chemical mixtures, such as cell culture media, have shown the formation of sarcosine as a degradation product of other components (e.g., tryptophan, pyruvate), rather than its degradation. nih.govsemanticscholar.org This further suggests that sarcosine itself is relatively stable under UV light compared to other organic molecules.

Hydrolytic Stability and Decomposition Pathways in Aqueous Environments

Under typical environmental pH and temperature conditions, this compound is stable in aqueous solutions. As the sodium salt of a weak acid, it dissociates in water to yield a sodium cation (Na⁺) and the sarcosinate anion (CH₃NHCH₂COO⁻). The sarcosinate anion can undergo hydrolysis by reacting with water to establish an equilibrium with its conjugate acid, sarcosine (N-methylglycine).

CH₃NHCH₂COO⁻ + H₂O ⇌ CH₃NHCH₂COOH + OH⁻

The amide linkage in more complex acyl sarcosinate derivatives is known to be resistant to alkaline hydrolysis. However, hydrolysis can occur under other conditions. For instance, the use of highly concentrated sodium hydroxide (B78521) is reported to reduce the hydrolysis of N-cocoyl sarcosinate during its synthesis, implying that hydrolysis is more favorable in neutral or less alkaline solutions.

At elevated temperatures, sarcosine undergoes thermal decomposition. Laboratory studies conducted in an autoclave at 250-300°C showed that sarcosine decomposition was total within 48 hours. The primary decomposition products identified were ammonia, mono-methylamine, di-methylamine, and tri-methylamine, along with smaller amounts of acetate (B1210297) and formate. However, such high temperatures are not representative of typical environmental conditions.

Adsorption and Desorption Phenomena in Environmental Matrices

This compound is expected to exhibit very low adsorption to soil and sediment, leading to high mobility in environmental matrices. Its fate is governed by its high water solubility and low partitioning tendency into organic phases.

Physicochemical properties that predict environmental partitioning, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), have been estimated for structurally similar compounds like sodium lauroyl sarcosinate.

ParameterValueInterpretationReference
Log K_ow (Octanol-Water Partition Coefficient)0.37Indicates very low potential for bioaccumulation and partitioning into fatty tissues. The substance is hydrophilic. regulations.gov
Log K_oc (Organic Carbon Partition Coefficient)0.313 - 2.252Suggests minimal sorption to soil organic carbon and sediments. The compound is expected to be highly mobile in soil. regulations.gov
Water Solubility 456.4 g/L (for Sodium Lauroyl Sarcosinate)Highly soluble, indicating it will predominantly reside in the aqueous phase in the environment. regulations.gov

A low Log Koc value (typically < 2.7) indicates that the substance will not bind strongly to soils and sediments and is likely to remain in the water phase. regulations.gov Consequently, this compound is expected to readily leach through the soil profile. However, its high biodegradability means it is unlikely to persist long enough to reach groundwater in significant concentrations. While generally having low adsorption, some specific mineral interactions can occur. For example, sodium N-lauroylsarcosinate has been shown to chemisorb onto dolomite (B100054) mineral surfaces.

Environmental Transport and Fate Modeling from a chemical perspective

The environmental transport and ultimate fate of this compound, a compound utilized in various industrial and consumer products, are dictated by its inherent physicochemical properties and its interactions within different environmental compartments. Understanding these characteristics is crucial for predicting its distribution, persistence, and potential impact on ecosystems. Modeling efforts from a chemical perspective rely on key parameters such as water solubility, vapor pressure, partition coefficients, and degradation rates.

This compound is the sodium salt of sarcosine (N-methylglycine) and exists as an ionic compound. Its high water solubility is a dominant factor in its environmental mobility, particularly in aquatic systems. Conversely, its predicted low vapor pressure and Henry's Law constant indicate that volatilization from water or moist soil surfaces is not a significant transport pathway. regulations.govfederalregister.gov This suggests that the compound is unlikely to be found in the atmosphere in a gaseous state. regulations.gov

The potential for bioaccumulation is assessed using the octanol-water partition coefficient (Kow). The estimated log Kow for similar compounds like sodium lauroyl sarcosinate is low, suggesting a near-equal affinity for lipids and water and thus a low likelihood of bioconcentration in the fatty tissues of aquatic organisms. regulations.gov This is further supported by a low estimated bioconcentration factor (BCF). regulations.gov

In terrestrial environments, the mobility of this compound is governed by its adsorption to soil particles. The organic carbon adsorption coefficient (Koc) provides an indication of this partitioning behavior. For related compounds, the estimated log Koc values are in the low range, suggesting that minimal sorption to soils and sediments will occur, and the compound is likely to remain in the water phase. regulations.gov However, as an anionic compound, its interaction with soil can be pH-dependent. europa.eu

Fugacity models, which predict the environmental distribution of a chemical, indicate that related compounds like sodium lauroyl sarcosinate would predominantly reside in soil (75.7%) and water (23.6%), with minor distribution to sediment (0.207%) and air (0.48%). regulations.gov

Biodegradation is a key process in the environmental fate of this compound. Studies on structurally similar compounds indicate that it is readily biodegradable. regulations.govindustrialchemicals.gov.au This rapid degradation suggests that the compound is not expected to persist in the environment. regulations.govthegoodscentscompany.com In the atmosphere, any aerosol-associated this compound would be subject to degradation by photochemically produced hydroxyl radicals.

By integrating these physicochemical properties and degradation kinetics into environmental models, a comprehensive picture of this compound's behavior in the environment can be developed, aiding in environmental risk assessment and management.

Interactive Data Tables

Table 1: Physicochemical Properties and Environmental Fate Parameters for this compound and Related Compounds

ParameterValueCompoundSource
Water Solubility 456.4 g/LSodium Lauroyl Sarcosinate regulations.gov
Soluble in water (293 g/L)Sodium Lauroyl Sarcosinate parchem.com
Vapor Pressure 2.19 x 10-13 mmHgSodium Lauroyl Sarcosinate regulations.gov
Log Kow (Octanol-Water Partition Coefficient) 0.37 (estimated)Sodium Lauroyl Sarcosinate regulations.gov
0.954 at pH 5Sodium Lauroyl Sarcosinate regulations.gov
-0.2667 at pH 9Sodium Lauroyl Sarcosinate regulations.gov
0.16–1.14 (calculated)Glycine, N-coco acyl derivs., sodium salts industrialchemicals.gov.au
Henry's Law Constant 1.37 x 10-10 atm-m3/molSodium Lauroyl Sarcosinate regulations.gov
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 0.313 to 2.252 (estimated)Sodium Lauroyl Sarcosinate regulations.gov
2.5 (at pH 7.5 for soil)Nonylphenolethoxylate, sarcosine derivative europa.eu
Bioconcentration Factor (BCF) 3.162 L/kg wet wt (predicted)Sodium Lauroyl Sarcosinate regulations.gov

Table 2: Environmental Distribution Modeling Results (Fugacity Model)

Environmental CompartmentPredicted Distribution (%)CompoundSource
Soil75.7Sodium Lauroyl Sarcosinate regulations.gov
Water23.6Sodium Lauroyl Sarcosinate regulations.gov
Sediment0.207Sodium Lauroyl Sarcosinate regulations.gov
Air0.48Sodium Lauroyl Sarcosinate regulations.gov

Table 3: Biodegradation Potential

FindingCompoundSource
Estimated to undergo rapid biodegradation and categorized as readily degradable.Sodium Lauroyl Sarcosinate regulations.gov
Readily biodegradable, expected to degrade during sewage treatment and in aquatic environments.Glycine, N-coco acyl derivs., sodium salts industrialchemicals.gov.au

Emerging Research Areas and Future Directions in Sodium Sarcosinate Chemistry

Advanced Material Design Based on Sarcosinate Scaffolds

The inherent properties of the sarcosinate molecule, such as its amphiphilicity and ability to participate in hydrogen bonding, make it an attractive building block for advanced materials. Research is increasingly focused on creating functional materials by incorporating sarcosinate into more complex structures.

Hydrogels and Biomaterials: Sarcosinate derivatives are being investigated for the formation of hydrogels and other biomaterials. For instance, long-chain N-acyl sarcosinate sodium salts are used to create scaffolds for tissue engineering, such as for wound healing and bone-tissue regeneration. nih.govchinesechemsoc.org These materials can mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue repair. chinesechemsoc.org The self-assembly properties of sarcosinate derivatives are crucial in forming these three-dimensional networks.

Modulating Amyloid Fibril Formation: Sodium lauroyl sarcosinate (sarkosyl) has been shown to modulate the formation of amyloid fibrils, which are associated with neurodegenerative diseases. rsc.org Studies on proteins like hen egg white lysozyme (B549824) (HEWL) show that sarkosyl can either promote or inhibit fibril formation depending on its concentration. rsc.org This dual behavior suggests that sarcosinate-based structures could be designed to interfere with the aggregation processes of proteins. rsc.org

Polysarcosine (pSar) Polymers: Poly-sarcosine, a polymer of sarcosine (B1681465), is gaining attention as a promising alternative to polyethylene (B3416737) glycol (PEG) in drug delivery and biomaterials. iris-biotech.de pSar exhibits excellent water solubility, low toxicity, and is non-immunogenic, properties that are highly desirable for biomedical applications. iris-biotech.de The inclusion of pSar moieties in drug-linker constructs for antibody-drug conjugates (ADCs) has been shown to improve their physicochemical and pharmacological properties. iris-biotech.de

Table 1: Influence of Sodium Lauroyl Sarcosinate (Sarkosyl) on Hen Egg White Lysozyme (HEWL) Aggregation
Sarkosyl Concentration (mM)Observed Effect on HEWL at pH 9.0Reference
0.9 - 3.0Promotes amyloid fibril formation rsc.org
3.0 - 20.0No amyloid fibril formation observed rsc.org

Novel Catalytic Systems Incorporating Sarcosinate Ligands

The ability of the sarcosinate carboxylate and amine groups to coordinate with metal ions has opened up avenues for its use as a ligand in catalysis. These systems are being explored for their efficiency, selectivity, and sustainability.

Cobalt-Catalyzed Cross-Coupling: Sarcosine has been identified as a highly effective natural ligand for cobalt-catalyzed carbon-carbon cross-coupling reactions. nih.gov The Co(II)/sarcosine catalytic system demonstrates high efficiency in coupling Grignard reagents with vinylic and allylic bromides. nih.gov This methodology has been successfully applied to prepare a key intermediate for the synthesis of the antihyperglycemic drug, sitagliptin (B1680988). nih.gov

Models for Metalloenzymes: Sarcosine-based ligands are used to create synthetic models of the active sites of metalloenzymes. For example, oxovanadium(V) complexes with ligands derived from sarcosine have been synthesized to model the active center of vanadate-dependent haloperoxidases. nih.gov These model systems catalyze the oxidation of prochiral sulfides to chiral sulfoxides, providing insights into the mechanisms of their biological counterparts. nih.gov

Organocatalysis: Sarcosine itself can act as a recyclable organocatalyst. It has been used to promote the synthesis of multisubstituted pyrazole (B372694) derivatives in an eco-friendly medium like glycerol. google.com This approach aligns with the principles of green chemistry by offering high atom economy and the use of a reusable, biodegradable catalyst. google.com

Table 2: Applications of Sarcosinate in Catalysis
Catalytic SystemReaction TypeKey FindingReference
Co(II)/SarcosineCross-coupling of Grignards with alkyl bromidesEfficiently forms C-C bonds; used in sitagliptin synthesis intermediate. nih.gov
Oxovanadium(V)/Sarcosine-derivativeSulfoxidation (models for haloperoxidases)Catalyzes oxidation of sulfides to sulfoxides, mimicking enzyme activity. nih.gov
Sarcosine (Organocatalyst)Synthesis of pyrazole derivativesActs as a novel, reusable organopromoter in a green synthetic route. google.com

Mechanistic Insights into Sarcosinate Interactions in Complex Chemical Systems

Understanding how sarcosinate and its derivatives interact with other molecules at a fundamental level is crucial for designing new applications. Researchers are using a combination of experimental and computational techniques to elucidate these mechanisms.

Protein-Surfactant Interactions: Isothermal titration calorimetry (ITC) and spectroscopic studies have provided detailed energetic and mechanistic insights into the interaction of sarcosine and its derivatives with proteins like bovine serum albumin (BSA). Current time information in Bangalore, IN. These studies suggest that sarcosine can inhibit heat-induced protein aggregation through direct interactions with hydrophobic moieties on the protein surface. Current time information in Bangalore, IN. The mode of interaction is specific to the osmolyte and the stage of protein aggregation. Current time information in Bangalore, IN.

Mineral Surface Interactions: In the field of mineral processing, sodium lauroyl sarcosinate (SLAS) has been studied as a collector in the flotation of rare earth minerals like bastnaesite. researchgate.net Mechanistic studies using zeta potential analysis, FTIR, and XPS reveal that SLAS adsorbs onto the mineral surface through a combination of electrostatic forces and chemical adsorption. researchgate.net The carboxyl and amide groups of the sarcosinate derivative form stable five-membered ring chelates with metal ions (like Ce and Pb) on the surface, enhancing flotation recovery. researchgate.net

Influence on Water Structure: Molecular dynamics simulations have shown that sarcosine can enhance the hydrogen-bonded tetrahedral structure of water. Current time information in Bangalore, IN. This ordering of water molecules contributes to the thermodynamic properties of sarcosine solutions and influences its interactions with other solutes, such as proteins. Current time information in Bangalore, IN.

Development of New Synthetic Methodologies for Sarcosinate Derivatives

The synthesis of novel sarcosinate derivatives is essential for expanding their application scope. Research in this area focuses on creating efficient, selective, and sustainable synthetic routes.

1,3-Dipolar Cycloadditions: Sarcosine is a key precursor for generating azomethine ylides, which are versatile intermediates in 1,3-dipolar cycloaddition reactions. hmdb.canih.gov This method is widely used to synthesize complex heterocyclic scaffolds, such as highly functionalized spiropyrrolidine-oxindoles and pyrrolidine-fused corroles. hmdb.canih.gov These reactions provide access to libraries of structurally diverse compounds with potential biological activities. hmdb.ca

Amidation Reactions: Traditional synthesis of N-acyl sarcosinates involves the Schotten-Baumann reaction between an acyl chloride and sodium sarcosinate. However, new methods are being developed to improve yield, purity, and sustainability. mdpi.comresearchgate.net One improved method involves reacting a fatty acid ester with a sarcosine salt in the presence of an alkoxide base catalyst under anhydrous conditions. google.com Another approach uses potassium carbonate for neutralization and tetrahydrofuran (B95107) (THF) as a solvent, resulting in higher yields (94.2%) and purity (98.8%) for sodium N-lauroyl sarcosinate. mdpi.com

Hybrid Molecule Synthesis: Sarcosine is being used as a scaffold to create hybrid molecules with combined functionalities. For example, a sarcosine-aniline hybrid molecule has been synthesized and evaluated for its antiplasmodial activity, demonstrating the potential of using sarcosine as a building block in medicinal chemistry. chemistryviews.org

Role of Sarcosinate in Origin of Life Chemistry and Prebiotic Systems

Simple amino acids like glycine (B1666218) and its N-methylated derivative, sarcosine, are of significant interest in theories about the origin of life. Their potential for abiotic synthesis and their presence in extraterrestrial materials provide clues to the chemical evolution that may have preceded life on Earth.

Extraterrestrial Presence: The conclusive identification of N-methylglycine (sarcosine) in the Murchison meteorite provides strong evidence that such molecules can form abiotically in extraterrestrial environments and could have been delivered to the early Earth. researchgate.net The presence of various non-protein amino acids in meteorites supports the hypothesis of chemical evolution, where the building blocks of life were synthesized prior to the emergence of biological systems. researchgate.net

Prebiotic Synthesis Pathways: Experiments simulating conditions in interstellar ice analogs have shown that amino acids, including glycine and serine, can be formed through the UV photolysis of simple molecules like water, methanol (B129727), ammonia, and hydrogen cyanide. While not always identifying sarcosine directly, these experiments demonstrate plausible pathways for its formation. The reactions can proceed through multiple routes, suggesting that amino acid synthesis is a robust process not narrowly dependent on a specific set of prebiotic conditions. Furthermore, studies have shown that γ-radiation can drive the conversion of methane, ammonia, and water into amino acids like glycine, a direct precursor to sarcosine. chemistryviews.org These findings suggest that high-energy events in the early solar system could have contributed to the inventory of prebiotic organic molecules. chemistryviews.org

Application in Advanced Analytical Tool Development

The specific interactions of sarcosine and its derivatives are being exploited to develop new and highly sensitive analytical methods for a range of applications, from clinical diagnostics to environmental monitoring.

Biosensors for Clinical Diagnosis: Sarcosine is a biomarker for prostate cancer, with elevated levels found in the urine of patients. wikipedia.org This has driven the development of specific analytical tools for its detection. One such tool is an enzyme-coupled colorimetric assay where sarcosine oxidase (SOX) catalyzes the oxidation of sarcosine, producing hydrogen peroxide. wikipedia.org The hydrogen peroxide then reacts with a chromogenic substrate to produce a measurable color change, allowing for the quantification of sarcosine with a low limit of detection (0.7 µM). wikipedia.org

High-Sensitivity Protein Quantification: Sodium lauroyl sarcosinate is used in a high-sensitivity protein assay based on the Resonance Light Scattering (RLS) technique. researchgate.net In solution, the interaction between the sarcosinate surfactant and proteins causes a significant enhancement of the RLS signal. researchgate.net This phenomenon allows for the detection of proteins at very low concentrations, with detection limits in the nanogram per milliliter (ng/mL) range. researchgate.net

Advanced Separation and Detection: New methods for analyzing sarcosine and its derivatives include high-performance liquid chromatography (HPLC) and gas chromatography (GC). A specific HPLC method using a C18 column has been developed to accurately quantify sodium lauryl sarcosinate in complex samples, such as those containing proteins. For nonderivatized sarcosine analysis, a novel solid-phase microextraction (SPME) fiber based on a molecularly imprinted polymer has been fabricated for use with GC, enabling selective extraction and detection from complex matrices like urine.

Q & A

Q. How should researchers adapt existing protocols to study novel sarcosinate derivatives (e.g., branched-chain acyl groups) in drug delivery systems?

  • Methodology :
  • Pilot studies : Screen derivatives for cytotoxicity using MTT assays before scaling up.
  • Computational modeling : Use tools like COSMO-RS to predict solubility and aggregation behavior. Validate predictions with small-angle X-ray scattering (SAXS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.